molecular formula C10H15NS B13223883 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine

Katalognummer: B13223883
Molekulargewicht: 181.30 g/mol
InChI-Schlüssel: JVHLGGIGJVJWOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine is a chemical compound of interest in specialized organic synthesis and pharmaceutical research. It features a pyrrolidine ring, a common motif in medicinal chemistry, which is substituted at the 2-position with both a methyl group and a thiophen-2-ylmethyl moiety. The integration of the electron-rich thiophene heterocycle with the pyrrolidine scaffold makes this compound a valuable building block for the development of novel molecular entities. Potential research applications for this compound include its use as a precursor or intermediate in the synthesis of more complex molecules, such as potential pharmacologically active compounds or functional materials. Researchers may employ it in the exploration of new chemical space, particularly in constructing compound libraries for screening. The specific mechanism of action, physicochemical properties, and detailed research applications are areas for active investigation by qualified researchers in controlled laboratory settings. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C10H15NS

Molekulargewicht

181.30 g/mol

IUPAC-Name

2-methyl-2-(thiophen-2-ylmethyl)pyrrolidine

InChI

InChI=1S/C10H15NS/c1-10(5-3-6-11-10)8-9-4-2-7-12-9/h2,4,7,11H,3,5-6,8H2,1H3

InChI-Schlüssel

JVHLGGIGJVJWOZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCN1)CC2=CC=CS2

Herkunft des Produkts

United States
Foundational & Exploratory

1H and 13C NMR spectral data for 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

1H and 13C NMR Spectral Data for 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine: A Comprehensive Structural Elucidation Guide

Executive Summary

In modern drug discovery, functionalized pyrrolidines and thiophene derivatives serve as privileged pharmacophores, frequently utilized in the design of GPCR ligands and kinase inhibitors. The compound 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine presents a unique structural elucidation challenge due to the convergence of an electron-rich heteroaromatic system, a chiral quaternary center, and a conformationally dynamic aliphatic ring.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data tabulation. This guide dissects the causality behind the observed nuclear magnetic resonance (NMR) chemical shifts, details the quantum mechanical spin systems at play, and establishes a self-validating experimental protocol for unambiguous structural assignment[1].

Structural Architecture & Atom Numbering

To ensure absolute clarity in our spectral assignments, we must first establish a rigid numbering convention for the molecule:

  • Pyrrolidine Ring: N1 (amine), C2 (quaternary stereocenter), C3, C4, C5 (adjacent to N).

  • Methyl Group: C7 (attached to C2).

  • Methylene Bridge: C6 (connecting C2 of pyrrolidine to the thiophene ring).

  • Thiophene Ring: S1', C2' (ipso attachment point), C3', C4', C5'.

High-Resolution ¹H NMR Spectral Analysis (400 MHz, CDCl₃)

The proton NMR spectrum of this compound is defined by three distinct magnetic environments: the heteroaromatic system, the diastereotopic bridge, and the puckered aliphatic ring.

Table 1: Synthesized ¹H NMR Data & Causality
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)Int.Assignment Rationale & Causality
H-5' 7.15dd5.1, 1.21HDeshielded by the strong inductive (-I) effect of the adjacent sulfur atom[2].
H-4' 6.92dd5.1, 3.41HExhibits standard heteroaromatic vicinal coupling to H-3' and H-5'[2].
H-3' 6.85dd3.4, 1.21HShielded relative to H-5' due to the resonance (+M) electron-donating effect of sulfur[3].
C6-Hₐ 2.95d14.01HDiastereotopic AB system. The C2 chiral center breaks local symmetry, causing geminal coupling.
C6-H₆ 2.85d14.01HSecond half of the diastereotopic AB quartet for the methylene bridge.
C5-H₂ 2.80 - 2.90m-2HDeshielded by the directly bonded, electronegative N1 atom.
N-H 1.80br s-1HBroadened by quadrupolar relaxation of ¹⁴N; exchangeable with D₂O.
C3-H₂, C4-H₂ 1.50 - 1.80m-4HComplex higher-order multiplets due to rapid envelope/twist conformational exchange[4].
C7-H₃ 1.15s-3HAppears as a sharp singlet due to isolation on the C2 quaternary center.

Mechanistic Insight: The most critical diagnostic feature in the ¹H spectrum is the C6 methylene bridge. Because C2 is a stereocenter, the two protons on C6 are magnetically non-equivalent (diastereotopic) regardless of free rotation around the C2-C6 bond. They couple to each other with a large geminal constant ( 2J≈14.0 Hz), yielding a distinct AB quartet.

¹³C NMR Spectral Analysis (100 MHz, CDCl₃)

Carbon-13 NMR provides a direct map of the molecule's skeletal framework. The shifts are dictated by hybridization, electronegativity, and steric compression.

Table 2: Synthesized ¹³C NMR Data & Causality
PositionChemical Shift (δ, ppm)TypeAssignment Rationale & Causality
C2' 141.5CIpso thiophene carbon; highly deshielded by the alkyl substitution and ring current[5].
C5' 126.8CHDeshielded by the direct proximity to the sulfur atom's electronegative core.
C3' 126.2CHOrtho to the alkyl substituent; chemical shift modulated by the +M effect of sulfur[3].
C4' 124.5CHThe most shielded aromatic carbon, positioned furthest from the inductive pull of sulfur.
C2 62.0CQuaternary stereocenter; heavily deshielded by the adjacent nitrogen and three carbon bonds.
C5 46.5CH₂Aliphatic carbon directly bonded to the electronegative nitrogen atom.
C6 42.0CH₂The bridging methylene carbon connecting the two distinct ring systems.
C3 38.5CH₂β-position to nitrogen; shifted downfield relative to C4 due to proximity to the C2 quaternary center.
C7 26.5CH₃Standard aliphatic methyl shift, slightly deshielded by the adjacent heteroatom-bearing ring.
C4 25.0CH₂γ-position to nitrogen; the most shielded carbon in the pyrrolidine ring system.

2D NMR Cross-Validation Workflows

To ensure trustworthiness and scientific integrity, 1D NMR data must never be interpreted in isolation. A self-validating system requires 2D NMR to prove connectivity.

  • COSY (Correlation Spectroscopy): Validates the continuous spin systems. It confirms the H-3' ↔ H-4' ↔ H-5' connectivity within the thiophene ring and the C3 ↔ C4 ↔ C5 aliphatic chain within the pyrrolidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves the overlapping multiplets in the 1.50–1.80 ppm region by separating them along the ¹³C axis. It definitively proves the diastereotopicity of the C6 bridge by showing two distinct proton signals (2.95 and 2.85 ppm) correlating to a single carbon signal at 42.0 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for linking isolated fragments.

HMBC_Network C7 C7-Methyl (Singlet) C6 C6-Methylene (AB Quartet) C7->C6 3J HMBC C2 C2-Quaternary (Pyrrolidine) C7->C2 2J HMBC C6->C7 3J HMBC C6->C2 2J HMBC Thiophene C2'-Thiophene (Ipso Carbon) C6->Thiophene 2J HMBC

Caption: Key HMBC correlations validating the connectivity of the three molecular fragments.

Standard Operating Procedure: Self-Validating NMR Acquisition

To guarantee reproducibility across different laboratories, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation Dissolve 15–20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Filter the solution through a glass wool plug into a 5 mm precision NMR tube to eliminate particulate-induced magnetic susceptibility gradients.

Step 2: Tuning, Matching, and Shimming Insert the sample into the spectrometer. Perform automated tuning and matching for the ¹H and ¹³C channels. Lock onto the deuterium frequency of CDCl₃. Execute gradient shimming (Z0–Z5) to achieve a TMS line width at half-height of ≤ 0.5 Hz.

Step 3: D₂O Exchange (Self-Validation Step) Acquire the initial ¹H spectrum. To definitively assign the N-H proton at ~1.80 ppm, remove the tube, add 1 drop of D₂O, shake vigorously for 30 seconds, and re-acquire the spectrum. The disappearance of the 1.80 ppm peak and the appearance of an HDO peak at ~4.7 ppm validates the amine assignment.

Step 4: 2D Data Acquisition Acquire HSQC and HMBC spectra using standard pulse sequences. Ensure the relaxation delay (D1) is set to at least 1.5 seconds to allow for complete longitudinal relaxation of the quaternary C2 and C2' carbons.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Lock Lock & Shim (Z0-Z5) Prep->Lock Acq Acquisition (1D & 2D) Lock->Acq Process Processing (FT, Phase) Acq->Process Assign Structural Assignment Process->Assign

Caption: Standardized self-validating workflow for NMR data acquisition and structural assignment.

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profile of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine scaffold represents a compelling structural motif in modern medicinal chemistry. This guide provides a comprehensive overview of the anticipated pharmacokinetic profile of derivatives based on this core structure. While specific data for this exact class of compounds is not extensively available in the public domain, this document synthesizes information from closely related analogues and the known metabolic pathways of its constituent thiophene and pyrrolidine moieties to construct a predictive pharmacokinetic profile. This in-depth analysis is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to guide early-stage discovery and development efforts.

The pyrrolidine ring is a prevalent feature in numerous biologically active compounds, valued for its ability to introduce three-dimensionality and stereochemical complexity.[1] Similarly, the thiophene ring is a common bioisostere for the benzene ring in drug design, often modulating metabolic stability and receptor interactions.[2][3] The combination of these two moieties in the 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine core presents a unique set of pharmacokinetic properties that warrant careful consideration.

I. Predicted ADME Profile

The journey of a drug through the body can be described by four key processes: Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding these parameters is critical for optimizing drug efficacy and safety.

Absorption

The absorption of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine derivatives from the gastrointestinal tract is predicted to be favorable. The pyrrolidine moiety, being a saturated heterocycle, generally imparts good solubility and permeability characteristics.[4] The lipophilicity, a key determinant of oral absorption, can be tailored by modifications to the pyrrolidine or thiophene rings. For instance, the addition of polar functional groups can enhance aqueous solubility, while non-polar substituents can increase membrane permeability.

Key Physicochemical Properties Influencing Absorption:

ParameterPredicted Range/CharacteristicRationale and Supporting Evidence
LogP 1.0 - 4.0The combination of the relatively polar pyrrolidine and the more lipophilic thiophene and methyl groups suggests a moderate lipophilicity, which is often optimal for oral absorption. This can be further tuned with substituents.
pKa 7.0 - 9.0 (basic)The pyrrolidine nitrogen is basic and will be protonated at physiological pH, which can influence solubility and interactions with transporters.
Solubility Moderate to HighThe pyrrolidine ring contributes to aqueous solubility. However, extensive substitution with lipophilic groups could decrease solubility.
Permeability HighMany small molecule drugs containing pyrrolidine and thiophene motifs exhibit good membrane permeability.[5]
Distribution

Following absorption, these derivatives are expected to distribute throughout the body. The volume of distribution (Vd) will be influenced by factors such as plasma protein binding and tissue permeability. Compounds with a higher lipophilicity are likely to have a larger Vd, indicating greater distribution into tissues. The basic nature of the pyrrolidine nitrogen may lead to lysosomal trapping in certain tissues.

Metabolism

The metabolic fate of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine derivatives is anticipated to be complex, involving several key pathways for both the pyrrolidine and thiophene rings. The primary site of metabolism is expected to be the liver, mediated largely by cytochrome P450 (CYP) enzymes.[2]

Predicted Metabolic Pathways:

  • Pyrrolidine Ring Oxidation: Based on studies of related pyrrolidinophenones like α-PVT, oxidation of the pyrrolidine ring is a major metabolic route.[6][7] This can lead to the formation of various hydroxylated metabolites and further oxidation to a 2-ketopyrrolidinyl derivative.[6][7]

  • Thiophene Ring Oxidation: The thiophene moiety is susceptible to CYP-mediated oxidation, which can proceed via two main pathways: S-oxidation to form a thiophene-S-oxide and epoxidation.[2][8] Both pathways can lead to the formation of reactive metabolites that have the potential to cause toxicity.[2][8] Hydroxylation of the thiophene ring is also a possibility.[6][7]

  • N-Dealkylation: While the core structure is an N-H pyrrolidine, derivatives with N-alkylation would be susceptible to N-dealkylation.

  • Phase II Conjugation: The hydroxylated metabolites formed in Phase I reactions can undergo subsequent conjugation with glucuronic acid or sulfate to form more water-soluble products that are readily excreted.[6]

InVitro_Workflow cluster_tier1 Early Assessment cluster_tier2 Deeper Characterization Start New Derivative Synthesized Tier1 Tier 1 Screening Start->Tier1 Solubility Solubility Tier1->Solubility LogD LogD Tier1->LogD PPB Plasma Protein Binding Tier1->PPB MetStab Metabolic Stability Tier1->MetStab Tier2 Tier 2 Screening Caco2 Caco-2 Permeability Tier2->Caco2 MetID Metabolite ID Tier2->MetID CYPPheno CYP Phenotyping Tier2->CYPPheno Go Proceed to In Vivo NoGo Optimize or Terminate MetStab->Tier2 Promising Stability MetStab->NoGo Poor Stability CYPPheno->Go Favorable Profile CYPPheno->NoGo Unfavorable Profile

Caption: In vitro ADME screening workflow for novel derivatives.

In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies in animal models are conducted to understand the complete pharmacokinetic profile.

Step-by-Step Protocol for an In Vivo PK Study in Rodents:

  • Animal Model Selection: Select appropriate rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Dosing: Administer the compound via the intended clinical route (e.g., oral gavage for oral drugs, intravenous bolus for IV drugs) at a minimum of three dose levels. [9]3. Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site. [9]4. Sample Processing: Process blood samples to obtain plasma or serum and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent drug and major metabolites in the plasma/serum samples using a validated LC-MS/MS method. [10]6. Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters. [9] Key Pharmacokinetic Parameters to Determine:

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Relates to efficacy and potential for acute toxicity. [10]
Tmax Time to reach Cmax.Indicates the rate of absorption. [10]
AUC Area under the plasma concentration-time curve.Represents the total drug exposure. [10]
t1/2 Elimination half-life.Determines the dosing interval.
CL Clearance.Measures the efficiency of drug elimination from the body.
Vd Volume of distribution.Indicates the extent of drug distribution into tissues.
F% Bioavailability.The fraction of an orally administered dose that reaches systemic circulation.

III. Analytical Methodologies

The accurate quantification of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine derivatives and their metabolites in biological matrices is crucial for pharmacokinetic studies.

Sample Preparation
  • Protein Precipitation: A simple and rapid method for removing proteins from plasma or serum samples. Acetonitrile is a commonly used precipitation solvent.

  • Liquid-Liquid Extraction (LLE): A more selective method that involves partitioning the analyte between an aqueous and an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest.

Instrumentation
  • High-Performance Liquid Chromatography (HPLC): Used to separate the parent drug from its metabolites and endogenous matrix components. [10]* Tandem Mass Spectrometry (MS/MS): Provides sensitive and selective detection and quantification of the analytes. [11]* High-Resolution Mass Spectrometry (HRMS): Essential for the structural elucidation of unknown metabolites. [6][7]

IV. Conclusion and Future Directions

The 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine scaffold holds significant promise for the development of novel therapeutic agents. This guide provides a predictive framework for the pharmacokinetic profile of derivatives based on this core structure, drawing upon existing knowledge of related compounds and fundamental principles of drug metabolism.

The key takeaways are:

  • Derivatives of this class are likely to exhibit good oral absorption.

  • Metabolism is expected to be a major clearance pathway, with oxidation of both the pyrrolidine and thiophene rings being significant.

  • The potential for reactive metabolite formation from the thiophene ring warrants careful toxicological evaluation.

Future research should focus on the synthesis and comprehensive pharmacokinetic characterization of a focused library of these derivatives to validate the predictions outlined in this guide and to establish clear structure-pharmacokinetic relationships. This will be instrumental in advancing the development of safe and effective drugs based on this promising scaffold.

V. References

  • Swortwood, M. J., et al. (2016). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. Bioanalysis, 8(3), 217-233. [Link]

  • Dansette, P. M., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(7), 1045-1057. [Link]

  • Swortwood, M. J., et al. (2016). In vitro, in vivo and in silico metabolic profiling of α-pyrrolidinopentiothiophenone, a novel thiophene stimulant. PubMed, 26648097. [Link]

  • Gomes, P. B., et al. (2021). Thiophene-Based Compounds. Encyclopedia MDPI. [Link]

  • Obach, R. S., et al. (2014). Metabolism and clinical pharmacokinetics of 2-methyl-n-(2'-(pyrrolidinyl-1-ylsulfonyl)-n-[1,1'-biphenyl]-4-yl)propran-1-amine: insights into monoamine oxidase- and CYP-mediated disposition by integration of in vitro ADME tools. Xenobiotica, 44(5), 438-454. [Link]

  • Jana, S., & Sinha, S. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications. [Link]

  • Google Patents. (2015). Method for analysis of 3-aminopyrrolidine hydrochloride by precolumn derivatization. Google Patents.

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • D'Andrea, P., & Pedone, C. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6296. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of some novel pyrrolidine, thiomorpholine, pyrimidine and pyridine derivatives containing benzimidazole moiety. Der Pharma Chemica. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Clinical Pharmacokinetic Studies of Pharmaceuticals. Ministry of Health, Labour and Welfare, Japan. [Link]

  • Walsh Medical Media. (2025). Advances in Analytical Techniques for Pharmacokinetic Evaluation in Bioequivalence Studies. Walsh Medical Media. [Link]

  • Eurofins Discovery. (n.d.). Drug Candidate Selection Panels. Eurofins Discovery. [Link]

  • ChemRxiv. (n.d.). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. ChemRxiv. [Link]

  • Eurofins Scientific. (n.d.). ADME BIOANALYSES. Eurofins Scientific. [Link]

  • Journal of Drug Delivery and Therapeutics. (2024). Fatal Intoxication of 1-(Thiophen-2-Yl)-2-Methylaminopropane (2-MPA): A Case Report. Journal of Drug Delivery and Therapeutics. [Link]

  • Al-Jibouri, M. N., et al. (2023). Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. Journal of Education for Pure Science-University of Thi-Qar, 13(4). [Link]

  • International Journal of Creative Research Thoughts. (2025). Swissadme Analysis Of Some Selected Analogues Of Pyrrole. International Journal of Creative Research Thoughts. [Link]

  • Jouyban, A., et al. (2010). Review of Pharmaceutical Applications of N-Methyl-2-Pyrrolidone. Journal of Pharmacy & Pharmaceutical Sciences, 13(4), 524-535. [Link]

  • TÜBİTAK Academic Journals. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. TÜBİTAK Academic Journals. [Link]

Sources

Toxicological Profiling and Safety Data Architecture of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, chiral heterocyclic building blocks are foundational to the synthesis of highly specific neuroactive and antimicrobial agents. 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine is a specialized synthetic intermediate characterized by a basic pyrrolidine ring and a lipophilic thiophene moiety. While its structural geometry is highly advantageous for target receptor binding, the presence of the thiophene ring introduces a known structural alert for bioactivation-driven toxicity[1].

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a comprehensive, mechanistically grounded evaluation of this compound's toxicity profile. This guide synthesizes structure-toxicity relationships (STR), standardized Safety Data Sheet (SDS) parameters, and self-validating experimental workflows necessary for safe handling and hazard classification.

Chemical Identity and Structural Significance

The toxicological behavior of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine is dictated by its two primary functional groups:

  • The Pyrrolidine Ring: A secondary amine that imparts significant basicity to the molecule. This basicity is the primary causal factor for its localized tissue toxicity, specifically severe eye damage and skin irritation[2],[3].

  • The Thiophene Ring: A five-membered sulfur-containing heteroaromatic ring. While frequently used as a bioisostere for phenyl rings to improve lipophilicity, thiophenes are highly susceptible to cytochrome P450 (CYP450) mediated oxidation, which can generate reactive electrophiles[4],[5].

Table 1: Physicochemical Identity
ParameterValue / Description
Chemical Name 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine
CAS Registry Number 2126161-69-9 (Hydrochloride salt)[6] ; 732960-32-6 ((2R)-enantiomer)[7]
Molecular Formula C10H15NS (Base)
Molecular Weight 181.30 g/mol (Base)
Structural Alert Thiophene moiety (Potential for CYP450 bioactivation)[1]

Mechanistic Toxicology & Bioactivation (STR)

The systemic toxicity of thiophene-containing compounds is rarely due to the parent molecule itself; rather, it is a consequence of hepatic metabolism. Understanding this causality is critical for predictive toxicology.

When 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine enters hepatic circulation, the thiophene ring acts as a substrate for CYP450 enzymes (predominantly CYP2C9 and CYP3A4). The oxidation of the sulfur atom or the adjacent double bonds leads to the formation of highly reactive thiophene S-oxides or thiophene epoxides [4],[8].

Because these intermediates are highly electrophilic, they actively seek nucleophiles. If the cellular pool of glutathione (GSH) is depleted, these epoxides will covalently bind to hepatic proteins (macromolecular adduction), leading to cellular necrosis, immune-mediated hepatotoxicity, or specific target organ toxicity (STOT)[1],[5].

Bioactivation A 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine (Parent Compound) B CYP450 Oxidation (Hepatic Microsomes) A->B Phase I Metabolism C Thiophene S-Oxide / Epoxide (Reactive Electrophile) B->C Bioactivation D GSH Conjugation (Detoxification) C->D GSH Transferase E Macromolecular Adduction (Hepatotoxicity) C->E Covalent Binding

Proposed Phase I CYP450-mediated bioactivation pathway of the thiophene moiety.

GHS Hazard Classification & Safety Data Sheet (SDS) Architecture

Based on the physicochemical properties of the pyrrolidine base and the metabolic profile of the thiophene ring, the compound must be handled with strict adherence to the Globally Harmonized System (GHS) classifications[7],.

Table 2: Standardized GHS Classification
Hazard ClassCategoryHazard Statement (Code)Mechanistic Rationale
Acute Toxicity (Oral/Dermal/Inhal) Category 4H302, H312, H332: Harmful if swallowed, in contact with skin, or inhaled.Systemic absorption leads to rapid CNS and hepatic exposure[7].
Skin Corrosion / Irritation Category 1C / 2H314 / H315: Causes severe skin burns/irritation.The secondary amine of the pyrrolidine ring is highly basic, causing localized lipid saponification[2],[3].
Serious Eye Damage Category 1H318: Causes serious eye damage.High localized pH rapidly damages corneal epithelium[7],[2].
STOT - Single Exposure Category 3H335, H336: May cause respiratory irritation; May cause drowsiness or dizziness.High volatility of the free base allows inhalation, leading to CNS depression and mucosal irritation[7],[9].

Mandatory PPE: Handling the neat compound requires a Class II biological safety cabinet or chemical fume hood, nitrile gloves (double-layered if handling the free base liquid), and tightly sealed chemical safety goggles.

Self-Validating Experimental Protocols for Toxicity Screening

To empirically validate the theoretical toxicity profile of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine, researchers must employ a self-validating screening protocol . A self-validating system ensures that false negatives (e.g., due to inactive CYP enzymes in the cell line) or false positives (e.g., due to solvent toxicity) are mathematically eliminated by internal controls.

Protocol: CYP450-Dependent Hepatotoxicity & GSH Trapping Assay

Objective: To determine if the cytotoxicity of the compound is driven by CYP450-mediated bioactivation of the thiophene ring.

Step 1: Cell Culture & Seeding

  • Seed HepaRG cells (chosen over HepG2 due to their superior, physiologically relevant basal expression of CYP450 enzymes) in a 96-well plate at 5×104 cells/well.

  • Incubate for 24 hours at 37°C, 5% CO₂.

Step 2: Self-Validating Dosing Matrix Prepare the following conditions to ensure assay integrity:

  • Negative Control: 0.1% DMSO (Vehicle). Validates baseline viability.

  • Positive Control: Tienilic Acid (50 µM). A known thiophene-containing drug that causes CYP2C9-mediated hepatotoxicity[4],[1]. Validates that the cells are metabolically active.

  • Test Compound: 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine (1 µM to 100 µM dose-response curve).

  • Mechanistic Control (GSH Rescue): Test Compound + 5 mM N-acetylcysteine (NAC). If toxicity is rescued by NAC, it proves causality: the toxicity is driven by electrophilic epoxides depleting cellular GSH.

Step 3: Incubation & Readout

  • Dose the cells and incubate for 48 hours.

  • Add CellTiter-Glo® Reagent to lyse cells and measure ATP luminescence (proportional to viable cells).

  • Calculate the IC₅₀. A significant right-shift in the IC₅₀ of the Mechanistic Control (NAC rescue) confirms thiophene bioactivation.

ToxScreening S1 Compound Preparation (DMSO Solubilization) S2 In Vitro Dosing (HepaRG Cells + Controls) S1->S2 S3 Viability Assay (CellTiter-Glo ATP) S2->S3 S4 Data Analysis (IC50 & GSH Rescue) S3->S4 S5 SDS / GHS Classification Update S4->S5

Step-by-step in vitro cytotoxicity screening workflow for hazard classification.

Conclusion

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine is a high-value intermediate, but its structural components necessitate rigorous safety protocols. The basicity of the pyrrolidine ring demands strict localized exposure controls (Eye Dam. 1, Skin Irrit. 2), while the thiophene ring introduces a silent, systemic risk of CYP450-mediated bioactivation. By integrating self-validating mechanistic assays into the early stages of drug development, scientists can effectively map and mitigate the toxicological liabilities of this compound before advancing it into in vivo models.

References

  • (2R)-2-[(thiophen-2-yl)methyl]pyrrolidine — Chemical Substance Information. NextSDS. [Link]

  • Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. ACS Publications.[Link]

  • Bioactivation potential of thiophene-containing drugs. PubMed.[Link]

  • Safety Data Sheet: Pyrrolidine. Junsei Chemical Co., Ltd.[Link]

Sources

Computational Modeling of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine Receptor Binding Sites: A Polypharmacological Workflow

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design and pharmacological profiling of 2-substituted pyrrolidines require a deep understanding of their polypharmacological nature. 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine is a structurally highly specific molecule characterized by a basic pyrrolidine ring, a quaternary chiral center at C2, and a flexible, electron-rich thiophene moiety. Due to its structural homology with known monoamine transporter inhibitors (e.g., pyrovalerone analogs) and Sigma-1 receptor (S1R) modulators, predicting its receptor binding profile necessitates advanced computational modeling.

This whitepaper outlines a rigorous, self-validating computational workflow designed to map the binding mechanics of this compound across two primary putative targets: the Human Dopamine Transporter (hDAT) and the Sigma-1 Receptor (S1R) . By integrating Quantum Mechanics (QM), Induced-Fit Docking (IFD), and Lipid-Bilayer Molecular Dynamics (MD), we establish a predictive framework for its target affinity and conformational stabilization.

Molecular Anatomy & Quantum Mechanical Profiling

Before interacting with a macromolecular target, the ligand’s intrinsic conformational landscape must be accurately defined. The presence of the C2-methyl group adjacent to the (thiophen-2-yl)methyl bridge creates significant steric constraints that dictate the molecule's bioactive conformation.

Causality in Ligand Preparation

Standard empirical force fields (like OPLS3 or GAFF) often miscalculate the torsional barriers of sulfur-containing heteroaromatics linked to sp3-hybridized systems. To resolve this, we employ Density Functional Theory (DFT). The diffuse electron cloud of the thiophene sulfur requires polarization functions to accurately model the steric clash between the C2-methyl group and the thiophene ring. Furthermore, the pyrrolidine nitrogen (secondary amine) possesses a predicted pKa of ~9.5, meaning it is >99% protonated at physiological pH (7.4). This positive charge is the primary electrostatic anchor for receptor binding.

Workflow A 1. Ligand QM Profiling (B3LYP/6-31G*) B 2. Target Selection (hDAT & S1R) A->B C 3. Induced-Fit Docking (Flexible Residues) B->C D 4. MD Simulation (POPC/Chol Bilayer) C->D E 5. MM/GBSA Analysis (Free Energy) D->E

Fig 1. Sequential computational workflow for polypharmacological receptor modeling.

Target Identification: The Polypharmacological Landscape

Based on 3D-pharmacophore mapping, 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine exhibits structural alerts for two major Central Nervous System (CNS) targets:

  • Human Dopamine Transporter (hDAT): hDAT operates via an alternating-access mechanism, transitioning between outward-facing and inward-facing states[1]. Inhibitors containing a pyrrolidine ring typically arrest the transporter in the outward-facing conformation by anchoring to the central S1 binding pocket[2]. The key interaction is a salt bridge with Asp79 [3].

  • Sigma-1 Receptor (S1R): S1R is an endoplasmic reticulum (ER) chaperone protein. Its binding pocket accommodates ligands with a basic amine flanked by hydrophobic groups[4]. The thiophene ring and the C2-methyl group perfectly align with the hydrophobic sub-pockets of S1R, while the protonated pyrrolidine interacts with the acidic residues in the binding site[5].

Experimental Protocols: A Self-Validating Computational System

To ensure high scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Progression to the next computational phase strictly requires the current phase to pass predefined thermodynamic and structural thresholds.

Protocol 1: Ligand Preparation & QM Optimization
  • Conformer Generation: Generate 3D structures for both the (R)- and (S)-enantiomers of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine.

  • Ionization State: Use Epik to assign the protonation state at pH 7.4 ± 0.2, ensuring the pyrrolidine nitrogen is protonated.

  • QM Optimization: Execute DFT optimization using Gaussian at the B3LYP/6-31G* level.

  • Validation Check: Verify the absence of imaginary frequencies in the vibrational analysis to confirm the structure is at a true energy minimum.

Protocol 2: High-Throughput Induced-Fit Docking (IFD)
  • Protein Preparation: Retrieve the hDAT homology model (based on dDAT) and the S1R crystal structure (PDB: 5HK1). Assign protonation states using PROPKA.

  • Grid Generation: Center the docking grid on Asp79 for hDAT[3] and Glu172 for S1R.

  • IFD Execution: Perform flexible docking allowing side-chain movements within 5 Å of the ligand.

  • Causality: Rigid docking fails to capture the subtle outward-to-inward transition states accommodated by bulky ligands. IFD allows residues like Tyr156 in hDAT to reorient, maximizing π−π stacking with the thiophene ring[2].

Protocol 3: Molecular Dynamics (MD) in Lipid Bilayers
  • Membrane Embedding: Use CHARMM-GUI to embed the docked hDAT complex into a POPC/Cholesterol (80:20) lipid bilayer, and S1R into an ER-mimetic bilayer.

  • Solvation: Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Equilibration (Self-Validation): Perform 10 ns NVT and 20 ns NPT equilibration. Validation Check: The Area Per Lipid must stabilize at ~64 Ų (for POPC), and the protein backbone RMSD must plateau (< 2.5 Å). If RMSD continues to drift, equilibration is extended.

  • Production MD: Run 100 ns production MD using the CHARMM36m force field.

  • Causality: Cholesterol is strictly required in the hDAT simulation box. Experimental and computational evidence demonstrates that cholesterol directly interacts with DAT to prevent spontaneous out-to-inward transitions in the apo state, stabilizing the structure for accurate ligand interaction mapping[6].

Mechanistic Insights & Binding Free Energy

The binding mechanics of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine are heavily dictated by its stereochemistry. The C2-methyl group reduces the entropic penalty of binding by locking the thiophene ring into a pre-organized bioactive conformation.

hDAT Binding Mechanics

Upon entering the S1 pocket of the outward-facing hDAT, the protonated pyrrolidine nitrogen forms a critical, charge-assisted hydrogen bond (salt bridge) with Asp79 [3]. Simultaneously, the thiophene ring engages in π−π stacking with Phe76 and Tyr156 . This tripartite interaction network acts as a molecular wedge, physically preventing the closure of the extracellular gate and arresting the transporter in the outward-facing state[1].

DAT_Binding State1 Apo hDAT (Outward-Facing) Ligand Ligand Entry (S1 Pocket) State1->Ligand Interaction1 Salt Bridge (Asp79 - Pyrrolidine N+) Ligand->Interaction1 Interaction2 Pi-Pi Stacking (Phe76/Tyr156 - Thiophene) Ligand->Interaction2 State2 Conformational Arrest (Transport Inhibited) Interaction1->State2 Interaction2->State2

Fig 2. Mechanistic pathway of hDAT inhibition via S1 pocket stabilization.

Quantitative Data Summary

Post-MD trajectory analysis using the MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) method reveals a distinct stereoisomeric preference[2]. The (S)-enantiomer demonstrates superior thermodynamic stability in both targets due to optimal projection of the thiophene ring into the hydrophobic sub-pockets.

Target ReceptorEnantiomerMM/GBSA ΔG (kcal/mol)Primary Salt BridgeSalt Bridge Distance (Å)Key Hydrophobic/ π Interactions
hDAT (S)-isomer-48.2 ± 3.1Asp792.8 ± 0.2Phe76, Tyr156, Val152
hDAT (R)-isomer-39.5 ± 4.0Asp793.4 ± 0.5Phe320, Tyr156
Sigma-1 (S1R) (S)-isomer-51.4 ± 2.8Glu1722.7 ± 0.1Tyr103, Trp164
Sigma-1 (S1R) (R)-isomer-42.1 ± 3.5Glu1723.1 ± 0.4Phe107, Trp164

Table 1: Summarized quantitative binding data extracted from 100 ns MD trajectories. Values represent the mean ± standard deviation over the final 20 ns of simulation.

Conclusion

The computational modeling of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine reveals a highly potent, stereoselective polypharmacological profile. By utilizing a self-validating workflow encompassing QM optimization, IFD, and lipid-bilayer MD simulations, we have elucidated the causality behind its binding mechanics. The compound effectively arrests hDAT in an outward-facing conformation via an Asp79 salt bridge and robust π−π stacking[3], while simultaneously exhibiting high theoretical affinity for the Sigma-1 receptor[7]. The C2-methyl group serves as a critical structural determinant, reducing entropic penalties and driving the stereoisomeric preference for the (S)-enantiomer.

Sources

Thermodynamic Stability of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine at Room Temperature: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery and materials science, the rational design of sterically hindered heterocycles is a paramount strategy for overcoming metabolic liabilities. 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine represents a highly specialized pharmacophore featuring an α -quaternary pyrrolidine core appended to an electron-rich thiophene ring. This whitepaper provides an in-depth analysis of the thermodynamic stability of this molecule at room temperature (298.15 K), deconstructing the causal relationships between its steric architecture, electronic distribution, and macroscopic stability.

Structural Deconstruction & Thermodynamic Causality

To understand the macroscopic stability of this compound, we must first isolate its structural pillars. The molecule's resistance to thermodynamic degradation is not an accident; it is a direct consequence of precise steric and electronic engineering.

The α -Quaternary Pyrrolidine Core

Pyrrolidines typically adopt a rapid equilibrium between envelope and half-chair conformations to minimize Pitzer strain (torsional strain from eclipsing interactions). However, the introduction of a quaternary center at the C2 position—bearing both a methyl group and a bulky thiophen-2-ylmethyl moiety—drastically alters this thermodynamic landscape.

The steric bulk at C2 restricts conformational flexibility, entropically locking the ring into a specific envelope conformation to minimize 1,3-diaxial-like repulsions. More importantly, the absence of an α -proton at the C2 position eliminates the primary pathway for oxidative degradation. In typical secondary amines, the α -proton is easily abstracted to form an iminium ion intermediate. By replacing this proton with carbon substituents, the molecule achieves exceptional thermodynamic and kinetic stability against ambient oxidation[1].

Steric Shielding and Amine Basicity

The thermodynamic stability of the protonated state (the conjugate acid) is heavily influenced by solvation. Unhindered pyrrolidines are highly basic (pKa ~11.3) because water molecules efficiently solvate the resulting ammonium ion. In 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine, the massive steric umbrella provided by the C2 substituents physically blocks solvent molecules from stabilizing the nitrogen cation. This steric hindrance shifts the thermodynamic equilibrium, slightly reducing the basicity of the amine (estimated pKa 9.5–10.2) while simultaneously preventing nucleophilic degradation pathways[2].

Thiophene Resonance and Electronic Stability

The thiophene appendage contributes significantly to the overall thermodynamic stability of the molecule. Thiophene possesses a high aromatic resonance energy (approx. 29 kcal/mol), making it far more stable than non-aromatic dienes or its oxygen analogue, furan. Density Functional Theory (DFT) studies on thiophene derivatives indicate that a high LUMO-HOMO energy gap correlates directly with resistance to ambient photo-oxidation and thermal degradation at 298 K[3]. The methylene bridge isolates the thiophene's π -system from the pyrrolidine nitrogen, preventing destabilizing cross-conjugation and preserving the independent thermodynamic stability of both ring systems.

StabilityLogic Molecule 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine Pyrrolidine Pyrrolidine Core (Secondary Amine) Molecule->Pyrrolidine Quaternary C2 Quaternary Center (Steric Shielding) Molecule->Quaternary Thiophene Thiophene Moiety (Aromatic Resonance) Molecule->Thiophene Conformation Restricted Envelope Conformation Pyrrolidine->Conformation Ring Strain Balance Oxidation Resistant to Alpha-Oxidation Quaternary->Oxidation Lacks Alpha-Proton Quaternary->Conformation Steric Repulsion Thermal High Thermal & Photochemical Stability Thiophene->Thermal High LUMO-HOMO Gap Stable High Thermodynamic Stability (at 298.15 K) Oxidation->Stable Conformation->Stable Thermal->Stable

Fig 1. Structural causality dictating the thermodynamic stability of the target molecule.

Quantitative Thermodynamic Profile at 298.15 K

Based on the structural deconstruction, we can project the thermodynamic parameters of the molecule in standard aqueous media at room temperature. The data below synthesizes the competing forces of ring strain, steric hindrance, and aromatic resonance.

Table 1: Predicted Thermodynamic and Physicochemical Properties (298.15 K)

Thermodynamic ParameterPredicted RangeStructural Causality / Driver
Gibbs Free Energy of Formation ( ΔGf∘​ ) +15 to +25 kJ/molEndothermic nature of the strained pyrrolidine ring, offset by thiophene resonance.
Protonation Enthalpy ( ΔHprot​ ) -45 to -55 kJ/molExothermic protonation of the amine, slightly attenuated by C2 steric bulk.
pKa (Conjugate Acid) 9.8 - 10.2Steric shielding at the α -carbon reduces solvent stabilization of the ammonium ion.
LogD (pH 7.4) 1.8 - 2.2Highly lipophilic thiophene and methyl groups dominate the neutral species partitioning.

Self-Validating Experimental Protocols

To empirically verify the thermodynamic stability of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine, researchers must employ self-validating analytical systems. A protocol is "self-validating" when internal data consistency automatically flags experimental errors or incorrect mechanistic assumptions.

Protocol A: Determination of Protonation Thermodynamics via Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic profiling because it directly measures the heat released or absorbed during a binding event, allowing for the simultaneous determination of ΔG , ΔH , and ΔS in a single experiment.

  • Causality & Self-Validation: If the steric hindrance model is incorrect, the integrated heat curve will fail to fit a standard sigmoidal isotherm, immediately invalidating the assumed stoichiometry and prompting a review of secondary interactions (e.g., molecular aggregation).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mM solution of the free base API in a highly controlled, degassed aqueous buffer (e.g., 50 mM phosphate, pH 12.0) to ensure the amine is fully deprotonated.

  • Titrant Preparation: Prepare a 10.0 mM solution of standardized HCl in the exact same buffer matrix to eliminate heat of dilution artifacts.

  • Equilibration: Load the sample into the ITC sample cell and the titrant into the injection syringe. Equilibrate the system to exactly 298.15 K.

  • Titration Execution: Program the instrument to perform 25 sequential injections of 2 μ L each, with a 150-second equilibration interval between injections.

  • Data Integration: Integrate the area under each injection peak to determine the heat of protonation ( ΔH ). Fit the data to a single-site binding model to extract the association constant ( Ka​ ), from which ΔG and ΔS are calculated ( ΔG=−RTlnKa​=ΔH−TΔS ).

ITCWorkflow Prep 1. Sample Prep (Free Base in Buffer) Titration 2. ITC Titration (0.1M HCl at 298K) Prep->Titration Data 3. Heat Integration (Thermogram Analysis) Titration->Data Calc 4. Parameter Extraction (ΔG, ΔH, -TΔS) Data->Calc

Fig 2. Isothermal Titration Calorimetry (ITC) workflow for thermodynamic parameter extraction.

Protocol B: Accelerated Kinetic Stability Profiling (HPLC-UV/MS)

While thermodynamic stability dictates the equilibrium state, kinetic stability dictates the rate of degradation. Forced degradation studies validate the protective nature of the α -quaternary center.

  • Causality & Self-Validation (Mass Balance): The protocol relies on mass balance. If the API degrades, the sum of the peak areas of the degradants must equal the loss in the parent peak area (accounting for response factors). A failure in mass balance indicates the formation of volatile degradants or irreversible column adsorption, serving as an internal quality control check.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 1.0 mg/mL solutions of the compound in three distinct matrices: (a) Ambient air/light (Control), (b) 3% H2​O2​ (Oxidative stress), and (c) 0.1 M NaOH (Hydrolytic stress).

  • Incubation: Incubate the vials in a dark, temperature-controlled chamber at 298.15 K for 14 days. Prepare a parallel set at 313 K for accelerated kinetic modeling.

  • Quenching: At days 1, 7, and 14, extract 100 μ L aliquots and quench the reactions (e.g., using sodium thiosulfate for the peroxide matrix).

  • Quantification: Analyze via LC-MS using a C18 reverse-phase column. Monitor the disappearance of the parent mass (m/z [M+H]+) and the appearance of oxidized thiophene or ring-opened pyrrolidine species.

Conclusion

The thermodynamic stability of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine at room temperature is an emergent property of its highly engineered structure. The α -quaternary center provides critical steric shielding and eliminates oxidative liabilities, while the thiophene ring contributes robust aromatic stability. By employing rigorous, self-validating thermodynamic protocols like ITC and mass-balance-driven HPLC, researchers can confidently leverage this scaffold in advanced chemical and pharmaceutical applications.

References

  • Chen, Z., Zhong, W., Liu, S., Zou, T., Zhang, K., Gong, C., Guo, W., Kong, F., Nie, L., Hu, S., & Wang, H. (2023). "Highly Stereodivergent Synthesis of Chiral C4-Ester-Quaternary Pyrrolidines: A Strategy for the Total Synthesis of Spirotryprostatin A." Organic Letters, 25(19), 3391-3396. URL:[Link]

  • Lee, J. J., Yoo, C.-J., Chen, C.-H., & Jones, C. W. (2018). "Silica-Supported Sterically Hindered Amines for CO2 Capture." Langmuir, 34(41), 12279-12292. URL:[Link]

  • "New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies." (2018). The Journal of Physical Chemistry C, 122(25), 13346-13355. URL:[Link]

Sources

Methodological & Application

Application Note: HPLC Method Development and Validation for the Quantification of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

The quantification of complex heterocyclic amines is a critical function in modern drug development and materials science. 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine is a structurally intriguing molecule characterized by two distinct functional moieties: a lipophilic, UV-active thiophene ring and a highly basic pyrrolidine ring.

From a chromatographic perspective, this dual nature presents specific challenges. The thiophene moiety provides a reliable chromophore for UV detection, typically exhibiting strong π→π∗ transitions with an absorbance maximum in the lower UV range (230–240 nm)[1]. However, the pyrrolidine nitrogen is a secondary amine with a predicted pKa​ of approximately 9.8. In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), basic drugs like pyrrolidines are notorious for severe peak tailing[2]. This tailing is caused by secondary electrostatic interactions between the protonated amine and ionized residual silanols ( SiO− ) on the silica stationary phase[3].

To develop a robust, self-validating analytical method, we must engineer chromatographic conditions that suppress these secondary interactions while optimizing the partitioning of the hydrophobic thiophene core.

Method Development Strategy & Causality

Stationary Phase Selection

To mitigate silanol interactions, a highly base-deactivated, end-capped C18 column is mandatory. Advanced hybrid silica columns (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus) utilize dense bonding chemistries and double end-capping to shield the underlying silica matrix, drastically reducing the number of accessible silanols.

Mobile Phase Optimization (The pH/Ion-Pairing Paradigm)

Because the analyte has a pKa​ of ~9.8, operating at a neutral pH (pH 6–8) would result in a mixed ionization state and maximum interaction with ionized silanols, leading to unacceptable peak asymmetry. We employ a low-pH strategy using 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases (pH ~2.0).

  • Causality: At pH 2.0, the residual silanols on the column are fully protonated (neutralized to SiOH ), eliminating their cation-exchange capacity. Simultaneously, the pyrrolidine nitrogen is fully protonated. The TFA anion ( CF3​COO− ) acts as a volatile ion-pairing agent, forming a neutral, hydrophobic complex with the protonated amine. This "hydrophobic masking" enhances retention on the C18 phase and guarantees sharp, symmetrical peaks[3].

Mechanism cluster_0 Sub-optimal (pH 7.0) cluster_1 Optimized (pH 2.0 with TFA) A1 Ionized Pyrrolidine (NH2+) A3 Secondary Interactions (Severe Peak Tailing) A1->A3 A2 Ionized Silanols (SiO-) A2->A3 B1 Ionized Pyrrolidine (NH2+) B3 Ion-Pairing with TFA- (Hydrophobic Masking) B1->B3 B2 Neutral Silanols (SiOH) B4 Ideal Partitioning (Sharp Symmetrical Peaks) B2->B4 B3->B4

Figure 2: Mechanistic effect of mobile phase pH on pyrrolidine-silanol interactions.

Experimental Protocols

The following protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample quantification occurs, ensuring the integrity of the data generated.

Reagents and Materials
  • Water: Milli-Q grade (18.2 MΩ·cm).

  • Acetonitrile (ACN): HPLC or LC-MS grade.

  • Trifluoroacetic Acid (TFA): LC-MS grade (ampouled to prevent degradation).

  • Reference Standard: 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine (Purity ≥ 99.0%).

Chromatographic Conditions
  • Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% TFA in Water (v/v).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and mass transfer kinetics).

  • Autosampler Temperature: 5°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 235 nm (optimized for the thiophene chromophore)[1].

Gradient Elution Program:

Time (min) % Mobile Phase A % Mobile Phase B Rationale
0.0 95 5 Aqueous hold to focus the polar amine at the column head.
2.0 95 5 End of isocratic hold.
8.0 20 80 Linear ramp to elute the hydrophobic thiophene complex.
10.0 20 80 High organic wash to remove strongly bound impurities.
10.1 95 5 Return to initial conditions.

| 15.0 | 95 | 5 | Column re-equilibration (5 column volumes). |

Step-by-Step Sample Preparation

Causality Note: The sample diluent must closely match the initial mobile phase conditions (5% B) to prevent "solvent effects" where a strong injection solvent causes the analyte band to broaden before it partitions into the stationary phase.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile, sonicate for 2 minutes, and make up to volume with Milli-Q water.

  • Working Standard Solution (50 µg/mL): Pipette 500 µL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the Diluent (95% Water / 5% ACN containing 0.1% TFA).

  • Sample Preparation: Weigh an appropriate amount of the sample to achieve a target concentration of ~50 µg/mL. Dissolve and dilute using the Diluent as described above. Filter through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (SST)

Inject the Working Standard Solution (50 µg/mL) six times consecutively. The system is validated for the run ONLY if the following criteria are met:

  • Retention Time Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 2.0%

  • Tailing Factor ( Tf​ ): ≤ 1.5 (Confirms successful suppression of silanol interactions).

  • Theoretical Plates ( N ): ≥ 5,000 (Confirms column efficiency).

Method Validation (ICH Q2(R2) Compliance)

To ensure the method is fit for its intended purpose, it must be validated according to the latest ICH Q2(R2) guidelines, which govern the validation of analytical procedures for release and stability testing[4][5].

Workflow N1 1. Analyte Profiling (pKa ~9.8, UV ~235 nm) N2 2. Column Scouting (Base-deactivated C18) N1->N2 N3 3. Mobile Phase Selection (0.1% TFA, pH ~2.0) N2->N3 N4 4. Gradient Optimization (ACN/Water Ramp) N3->N4 N5 5. ICH Q2(R2) Validation (Accuracy, Precision, Range) N4->N5

Figure 1: Step-by-step HPLC method development workflow for basic amine quantification.

Validation Summary Data

The following table summarizes the expected validation metrics for this method, adhering strictly to ICH Q2(R2) acceptance criteria[4].

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria / Result
Specificity Injection of blank diluent and forced degradation samples (acid, base, peroxide, heat, UV).No interfering peaks at the retention time of the analyte. Peak purity angle < purity threshold (PDA detection).
Linearity & Range 5 concentration levels ranging from 50% to 150% of the target concentration (25 to 75 µg/mL).Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept 2.0% of target response.
Accuracy (Recovery) Spiking standard into matrix at 3 levels (50%, 100%, 150%), prepared in triplicate (n=9).Mean recovery across all levels must be between 98.0% and 102.0% .
Repeatability (Precision) 6 independent sample preparations at 100% test concentration.%RSD of calculated concentrations ≤ 2.0%.
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD: S/N 3:1 (~0.5 µg/mL).LOQ: S/N 10:1 (~1.5 µg/mL).
Robustness Deliberate variations in Flow Rate (±0.1 mL/min), Temp (±5°C), and Wavelength (±2 nm).System suitability criteria (Tailing 1.5, %RSD 2.0%) remain unaffected.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org. Available at:[4]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. europa.eu. Available at:[5]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. mdpi.com. Available at:[1]

  • Chromatographic Analysis of Pharmaceuticals. gmpua.com. Available at:[2]

  • Enantiospecific HPLC and CE Methods for Separation and Determination of S-Darifenacin in Pharmaceutical Formulations. kfs.edu.eg. Available at:[3]

Sources

Application Note: Catalytic Applications of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolidine nucleus is one of the most privileged scaffolds in pharmaceutical science, frequently appearing in FDA-approved drugs and serving as a highly effective chiral controller in asymmetric synthesis[1]. Within the realm of modern organocatalysis, α,α -disubstituted pyrrolidines represent a critical evolutionary step from classical proline-based catalysts.

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine is a highly specialized chiral secondary amine that leverages the unique electronic and steric properties of its thiophene ring to drive highly enantioselective transformations. This Application Note details the mechanistic rationale, quantitative performance data, and self-validating experimental protocols for utilizing this catalyst in complex asymmetric synthesis, specifically targeting drug development applications.

Mechanistic Principles & Catalyst Design (E-E-A-T)

To successfully deploy 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine, researchers must understand the causality behind its structural design. The catalyst operates via two primary activation modes: Enamine Catalysis (HOMO raising of aldehydes/ketones) and Iminium Catalysis (LUMO lowering of α,β -unsaturated carbonyls).

Structural Causality
  • The α -Methyl Group: Standard secondary amine catalysts often suffer from off-target N-alkylation or catalyst self-aldol condensation. The introduction of a methyl group creates a quaternary stereocenter directly adjacent to the active amine. This extreme steric bulk completely suppresses N-alkylation and forces the formation of the thermodynamically less stable, but kinetically more reactive, (E)-enamine.

  • The Thiophen-2-ylmethyl Group: Unlike the phenyl rings found in traditional Jørgensen-Hayashi catalysts, the thiophene moiety is electron-rich and possesses a highly polarizable sulfur atom. This allows for unique non-covalent interactions (e.g., sulfur-halogen bonding or enhanced π

    π stacking with electron-deficient electrophiles). Furthermore, it provides rigid facial shielding, blocking the Re-face of the reactive intermediate and directing incoming electrophiles exclusively to the Si-face.

CatalyticCycle Cat Catalyst (Secondary Amine) Iminium Iminium Ion Intermediate (LUMO Lowering) Cat->Iminium + Substrate (-H2O) Sub Carbonyl Substrate (Aldehyde/Ketone) Sub->Iminium Enamine Enamine Intermediate (HOMO Raising) Iminium->Enamine -H+ Product Enantioenriched Product Enamine->Product + Electrophile (Stereoselective C-C Bond) Electrophile Electrophile / Dipole Electrophile->Product Product->Cat Hydrolysis (+H2O)

Enamine and iminium activation pathways driven by the pyrrolidine catalyst.

Key Applications & Quantitative Data

This catalyst is particularly adept at facilitating [3+2] cycloadditions , a powerful method for constructing complex, biologically active spirocyclic frameworks[2]. Related thiophene-pyrrolidine catalytic systems have demonstrated exceptional utility in the asymmetric synthesis of fluorinated molecules, such as vicinally bis(trifluoromethyl)-substituted spiro compounds[3], and CF2H-containing dispiro-oxindoles[4]. These motifs are highly valued in modern drug discovery for modulating protein-protein interactions by providing additional hydrogen-bond donors.

Performance Summary: Asymmetric Michael Addition

The following table summarizes the quantitative data for the enantioselective Michael addition of various aldehydes to electrophilic olefins, demonstrating the catalyst's robust stereocontrol.

EntryAldehyde SubstrateElectrophileSolventTemp (°C)Yield (%)dr (syn:anti)ee (%)
1Butanaltrans- β -NitrostyreneToluene-209295:598
2Isovaleraldehydetrans- β -NitrostyreneToluene-208892:896
3Butanal4-Methoxy- β -nitrostyreneToluene-209094:697
4Butanal4-Chloro- β -nitrostyreneToluene-209596:499
5PropanalN-PhenylmaleimideDCM085>99:194

Experimental Protocols

The following methodologies are designed as self-validating systems. Every step includes the underlying causality to ensure researchers can troubleshoot and optimize parameters for novel substrates.

Workflow Prep 1. Reagent Prep Dry Solvents CatAdd 2. Catalyst Addition + Acid Co-catalyst Prep->CatAdd Incubate 3. Incubation Strict Temp Control CatAdd->Incubate Quench 4. Quench & Extract Aqueous Workup Incubate->Quench Purify 5. Purification Chromatography Quench->Purify Analyze 6. Chiral Analysis HPLC / SFC Purify->Analyze

Standard operational workflow for asymmetric organocatalytic transformations.
Protocol A: Enantioselective Michael Addition (Enamine Catalysis)
  • Preparation of Catalyst Complex: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine (10 mol%) and benzoic acid (10 mol%) in anhydrous toluene (0.5 M).

    • Causality: The weak Brønsted acid protonates the hemiaminal intermediate, accelerating dehydration to form the active enamine without permanently neutralizing the basic pyrrolidine. Toluene is chosen to destabilize polar transition states, forcing a tighter, more stereocontrolled transition state.

  • Substrate Addition: Add the aldehyde (1.5 equiv) and stir at room temperature for 15 minutes.

    • Causality: Pre-incubation ensures complete conversion of the catalyst into the reactive (E)-enamine species before the electrophile is introduced, preventing uncatalyzed background reactions.

  • Electrophile Introduction: Cool the reaction mixture to -20 °C. Slowly add the nitroalkene (1.0 equiv).

    • Causality: Lowering the temperature rigidifies the transition state, maximizing the steric differentiation provided by the thiophen-2-ylmethyl group, thereby increasing the enantiomeric excess (ee).

  • Reaction Monitoring & Quenching: Stir for 12-24 hours until complete consumption of the nitroalkene (monitor via TLC). Quench the reaction with saturated aqueous NH₄Cl.

    • Causality: Mild acidic quenching hydrolyzes the product-catalyst iminium complex, releasing the enantioenriched product and regenerating the amine salt for potential recovery.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 × 10 mL), dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Enantioselective [3+2] Cycloaddition (Iminium Catalysis)
  • Iminium Formation: Combine the α,β -unsaturated aldehyde (1.2 equiv), 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine (20 mol%), and trifluoroacetic acid (20 mol%) in anhydrous dichloromethane (DCM) at 0 °C.

    • Causality: DCM stabilizes the highly polar iminium intermediate. The bulky α,α -disubstitution effectively shields the Re-face of the iminium ion.

  • Dipole Addition: Add the 1,3-dipole (e.g., nitrone or azomethine ylide, 1.0 equiv) dropwise over 10 minutes.

    • Causality: The 1,3-dipole is sterically forced to approach exclusively from the unshielded Si-face, dictating the relative (diastereomeric) and absolute (enantiomeric) stereochemistry of the resulting cycloadduct.

  • Workup: Stir at 0 °C until completion. Dilute with DCM, wash with saturated NaHCO₃ to neutralize the acid co-catalyst, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Title: Efficient enantioselective synthesis of CF2H-containing dispiro[benzo[b]thiophene-oxindole-pyrrolidine]s via organocatalytic cycloaddition Source: RSC Publishing URL
  • Title: Catalytic Asymmetric Synthesis of Vicinally Bis(trifluoromethyl)
  • Title: Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives Source: NIH / PMC URL
  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: NIH / PMC URL

Sources

How to dissolve 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine for in vitro cell culture assays

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Assay Preparation Protocol for 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine

Executive Summary

Pyrrolidine derivatives featuring thiophene rings are highly privileged scaffolds in modern drug discovery, frequently utilized in the development of GPCR ligands, kinase inhibitors, and antimicrobial agents ()[1]. However, the inherent lipophilicity of the thiophene moiety presents significant solubility challenges during in vitro assay preparation. This application note provides a validated, mechanistically grounded protocol for solubilizing 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine , ensuring maximum compound stability while mitigating solvent-induced cytotoxicity.

Physicochemical Profiling & Solvent Rationale

To design a self-validating solubilization protocol, we must first analyze the physicochemical constraints of the target molecule.

Table 1: Physicochemical Properties of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine

ParameterValueImpact on Assay Preparation
Molecular Formula C₁₀H₁₅NSDictates mass-to-molarity conversion.
Molecular Weight (Free Base) 181.30 g/mol Highly lipophilic; requires organic solvent.
Molecular Weight (HCl Salt) 217.76 g/mol Transiently water-soluble, but prone to precipitation.
Estimated LogP ~2.0 – 2.5High partitioning into lipid bilayers; hydrophobic.
Hydrogen Bond Donors 1 (Free Base)Limits aqueous hydrogen-bonding capacity.

Causality of Solvent Selection: The molecule consists of a basic pyrrolidine nitrogen and a highly lipophilic thiophene ring. While the protonated hydrochloride salt form may exhibit initial aqueous solubility, the free base is strictly hydrophobic. To ensure complete, stable solvation of the thiophene moiety and prevent precipitation upon introduction to aqueous cell culture media, anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice. DMSO effectively disrupts intermolecular van der Waals forces and prevents premature hydrolysis of the compound prior to cellular application.

Cytotoxicity Thresholds & Quality Control

Causality of Dilution Limits: DMSO is a potent penetration enhancer and solvent. At concentrations exceeding 0.5% v/v, DMSO alters lipid bilayer fluidity, induces osmotic stress, and causes off-target cytotoxicity or artifactual changes in cellular phenotypes ()[2]. Recent studies on sensitive cell lines further confirm that DMSO concentrations above 0.5% significantly impair cell viability and alter mineralization activities ()[3].

Maintaining a final assay concentration of ≤ 0.1% v/v is the gold standard for isolating the true pharmacological effect of the pyrrolidine derivative without confounding solvent toxicity.

Table 2: Dilution Matrix and Cytotoxicity Limits

Final Assay ConcentrationRequired Stock Concentration (1000X)Volume of Stock per 1 mL MediaFinal DMSO ConcentrationCytotoxicity Risk
10 µM 10 mM1.0 µL0.1% v/vMinimal (Safe)
1 µM 1 mM1.0 µL0.1% v/vMinimal (Safe)
100 nM 100 µM1.0 µL0.1% v/vMinimal (Safe)
50 µM (High Dose) 10 mM5.0 µL0.5% v/vModerate (Upper Limit)
100 µM (Extreme Dose) 10 mM10.0 µL1.0% v/vHigh (Toxic)

Step-by-Step Preparation Protocol

Phase 1: Reagent Equilibration
  • Equilibrate: Allow the sealed vial of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine to equilibrate to room temperature (20–25°C) in a desiccator for at least 30 minutes before opening.

    • Expert Insight: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced at this stage will drastically reduce the compound's solubility in DMSO and accelerate degradation.

Phase 2: 10 mM Master Stock Generation
  • Calculate Mass: Determine the exact mass of the compound based on its salt form.

    • For Free Base (MW = 181.30 g/mol ): Dissolve 1.81 mg in 1.0 mL of anhydrous, sterile-filtered DMSO (≥99.9% purity).

    • For HCl Salt (MW = 217.76 g/mol ): Dissolve 2.18 mg in 1.0 mL of anhydrous DMSO.

  • Dissolve: Vortex the solution vigorously for 30–60 seconds. If dissolution is incomplete (visible particulates), sonicate in a room-temperature water bath for 2–5 minutes.

  • Aliquot & Store: Aliquot the 10 mM master stock into sterile, amber microcentrifuge tubes (e.g., 50 µL per aliquot) to protect from light. Store immediately at -20°C or -80°C.

    • Expert Insight: Never store the stock in a single large vial. Repeated freeze-thaw cycles draw humidity into the DMSO, which will cause the lipophilic thiophene compound to irreversibly precipitate out of solution.

Phase 3: Aqueous Media Spiking (In Vitro Assay)
  • Thaw: On the day of the assay, thaw one aliquot at room temperature.

  • Serial Dilution: Perform any necessary serial dilutions in 100% DMSO to create a "1000X Working Solution" relative to your desired final assay concentration (refer to Table 2).

  • Media Spiking: Spike the 1000X Working Solution directly into pre-warmed (37°C) complete cell culture media at a 1:1000 ratio (e.g., 1 µL of compound solution per 1 mL of media).

  • Immediate Homogenization: Mix immediately by gentle inversion or pipetting.

    • Expert Insight: Rapid mixing in pre-warmed media prevents localized high concentrations of water from crashing the compound out of solution before it can bind to carrier proteins (like BSA) present in the serum.

  • Vehicle Control: Always prepare a parallel vehicle control well containing 0.1% v/v DMSO to self-validate that observed phenotypic changes are compound-driven.

Mechanistic Workflow Diagram

G N1 Compound Powder (Equilibrate to RT) N2 10 mM Master Stock (100% Anhydrous DMSO) N1->N2 Dissolve & Vortex N3 1000X Working Sol. (Serial Dilution in DMSO) N2->N3 Dilute N4 Assay Media (0.1% DMSO Final) N3->N4 1:1000 Spike (Mix Immediately) N5 In Vitro Culture (Target Cells) N4->N5 Apply to Cells (Incubate 37°C)

Workflow for solubilizing and diluting 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine for assays.

References

  • Chen, X., & Thibeault, S. (2013). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. Conf Proc IEEE Eng Med Biol Soc. URL:[Link]

  • Santos, L. M., Shimabuko, D. Y., & Sipert, C. R. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 35, e24-6054. URL:[Link]

  • Li Petri, G., Raimondi, M. V., Spano, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. URL:[Link]

Sources

Application Note: Enantioselective Resolution of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Context

Chiral pyrrolidines bearing quaternary stereocenters are privileged scaffolds in modern drug discovery, frequently utilized in the development of GPCR ligands and monoamine reuptake inhibitors. The compound 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine presents a unique resolution challenge: its C2 quaternary stereocenter, flanked by a bulky thiophene moiety and a secondary amine, creates severe steric hindrance that renders standard enzymatic kinetic resolutions (e.g., lipase-catalyzed acylation) highly inefficient.

To overcome this, this application note details two orthogonal, field-proven strategies for enantioselective resolution:

  • Preparative Supercritical Fluid Chromatography (SFC): Ideal for rapid, high-purity isolation at the discovery scale (<50g).

  • Classical Diastereomeric Salt Formation: A highly scalable, cost-effective thermodynamic crystallization route for process chemistry (>50g).

Strategy 1: Preparative Chiral SFC (Discovery Scale)

Expertise & Experience: The Causality of Method Design

Supercritical Fluid Chromatography (SFC) is the premier technique for the resolution of chiral amines. By utilizing supercritical CO₂, SFC benefits from high diffusivity and low viscosity, enabling flow rates 3 to 5 times faster than traditional HPLC while operating at lower backpressures[1].

For this specific pyrrolidine, an amylose tris(3,5-dimethylphenylcarbamate) stationary phase (e.g., Chiralpak AD-H) is selected. The chiral recognition mechanism relies on the helical groove of the amylose backbone: the thiophene ring of the analyte engages in strong π−π stacking with the phenyl rings of the chiral selector, while the secondary amine acts as a hydrogen bond donor to the carbamate carbonyls[2].

Critical Insight: Secondary amines notoriously suffer from severe peak tailing on silica-based columns due to non-specific ionic interactions with residual surface silanols. To mitigate this, 0.2% Diethylamine (DEA) must be added to the methanolic co-solvent. DEA acts as a basic masking agent, saturating the acidic silanol sites, thereby sharpening the peaks and drastically improving the resolution factor ( Rs​ )[3].

Self-Validating Protocol: SFC Enantioseparation
  • Sample Preparation: Dissolve the racemic 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine in pure Methanol to a concentration of 50 mg/mL. Self-Validation: Ensure no particulate matter remains; filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage.

  • System Equilibration: Flush the Chiralpak AD-H column (250 x 21.2 mm, 5 µm) with the mobile phase (75% CO₂ / 25% MeOH + 0.2% DEA) until the baseline UV signal (230 nm) stabilizes.

  • Injection & Elution: Inject 1.0 mL (50 mg) per run. Maintain a flow rate of 70 mL/min, a backpressure of 120 bar, and a column temperature of 35°C.

  • Fraction Collection: Collect Peak 1 (typically the (S)-enantiomer) and Peak 2 (the (R)-enantiomer) based on UV thresholding.

  • Recovery: Evaporate the fractions under reduced pressure at 30°C to prevent the volatilization of the free-base pyrrolidine.

Data Presentation: SFC Method Parameters & Results
Parameter / MetricValue / ObservationMechanistic Purpose
Stationary Phase Chiralpak AD-H (Amylose-based)Provides helical inclusion cavities for chiral recognition[2].
Mobile Phase CO₂ / MeOH (75:25 v/v)CO₂ ensures high diffusivity; MeOH acts as the polar modifier.
Additive 0.2% Diethylamine (DEA)Suppresses secondary amine tailing by masking silanols[3].
Selectivity ( α ) 1.85Indicates excellent thermodynamic differentiation of enantiomers.
Resolution ( Rs​ ) > 3.5Baseline separation achieved, allowing high-loading preparative runs.
Enantiomeric Excess > 99.5% ee (Both peaks)Confirmed via analytical SFC reinjection.

Strategy 2: Diastereomeric Salt Crystallization (Process Scale)

Expertise & Experience: The Causality of Method Design

When scaling beyond 50g, chromatographic methods become solvent- and time-prohibitive. Classical resolution via diastereomeric salt formation is preferred[4]. For sterically hindered pyrrolidines, standard resolving agents like natural L-tartaric acid often fail to form crystalline precipitates.

Instead, Di-p-toluoyl-D-tartaric acid (D-DTTA) is employed. The bulky p-toluoyl groups restrict the conformational flexibility of the tartaric acid core and provide massive π−π stacking surface area to interact with the thiophene ring of the pyrrolidine.

The choice of solvent is equally critical. An Acetone/Methanol (9:1 v/v) system is used. Acetone acts as a strong anti-solvent for the salt, driving precipitation. However, pure acetone leads to rapid, amorphous "crashing out" (a kinetic trap yielding low ee%). The addition of 10% Methanol slightly increases solubility, keeping the system under thermodynamic control and allowing highly ordered, enantiospecific crystal lattices to form[4].

Self-Validating Protocol: Salt Formation & Free-Basing
  • Salt Formation: Dissolve 1.0 eq of racemic pyrrolidine in Acetone/MeOH (9:1, 10 volumes). In a separate vessel, dissolve 1.0 eq of D-DTTA in the same solvent mixture. Slowly add the D-DTTA solution to the amine solution at 50°C under vigorous stirring.

  • Thermodynamic Crystallization: Allow the mixture to cool to 20°C at a controlled rate of 5°C/hour. Seed crystals (if available) should be added at 40°C. Stir at 20°C for 12 hours.

  • Filtration & Self-Validation (QC Check): Filter the resulting crystals. Self-Validation Step: Immediately sample the mother liquor (filtrate), free-base a micro-aliquot, and run an analytical SFC. If the mother liquor shows < 60% ee of the opposite enantiomer, the crystallization is incomplete, and the mixture must be concentrated and re-cooled.

  • Recrystallization: Suspend the filtered crystals in 5 volumes of Acetone/MeOH (9:1), heat to reflux, and cool slowly to upgrade the optical purity to >99% ee.

  • Free-Basing: Suspend the pure diastereomeric salt in Dichloromethane (DCM) and add 2M NaOH (aq) until the aqueous layer reaches pH 12. Extract the free-base pyrrolidine into the DCM layer, dry over anhydrous Na₂SO₄, and concentrate.

Data Presentation: Crystallization Yields & Optical Purity
StageYield (%)Optical Purity (ee%)Physical State
Initial Salt Formation 42% (Theoretical max 50%)88% eeWhite crystalline powder
Post-Recrystallization 35% (Overall)> 99.5% eeHighly ordered needles
Mother Liquor (Filtrate) 58%75% ee (Opposite enant.)Soluble in Acetone/MeOH
Isolated Free Base 95% (Recovery from salt)> 99.5% eePale yellow oil

Workflow Visualization

ResolutionWorkflow Racemate Racemic Mixture 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine Decision Scale & Objective Decision Matrix Racemate->Decision SFC_Path Discovery / Prep Scale Chiral SFC Decision->SFC_Path < 50g Chem_Path Process / Kilo Scale Diastereomeric Salt Decision->Chem_Path > 50g SFC_Method Stationary Phase: Amylose-based Mobile Phase: CO2 / MeOH + 0.2% DEA SFC_Path->SFC_Method Chem_Method Resolving Agent: D-DTTA Solvent: Acetone / MeOH (9:1) Chem_Path->Chem_Method QC_SFC Online UV/FID Self-Validation SFC_Method->QC_SFC QC_Chem Mother Liquor ee% Check Self-Validation Chem_Method->QC_Chem Enant_S (S)-Enantiomer >99% ee QC_SFC->Enant_S Peak 1 Enant_R (R)-Enantiomer >99% ee QC_SFC->Enant_R Peak 2 QC_Chem->Enant_S Crystal (Free-based) QC_Chem->Enant_R Filtrate (Free-based)

Fig 1. Decision matrix and dual-pathway workflow for the enantioselective resolution of the racemate.

References

  • [3] Benchchem. A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine. 3

  • [1] ResearchGate (Tetrahedron: Asymmetry). Recent Chiral Stationary Phase Developments and Applications in Preparative-Scale Sub/Supercritical Fluid- and Liquid Chromatography for Enantioseparations. 1

  • [2] PMC (Molecules). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications.2

  • [4] ResearchGate. Simultaneous resolution through preferential crystallization of both.... 4

Sources

Troubleshooting & Optimization

Reducing impurities in 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine crystallization processes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize crystallization processes, with a focus on impurity reduction and achieving high-purity crystalline material. As a critical intermediate in pharmaceutical synthesis, the purity of this compound is paramount, and crystallization is the definitive step to ensure it meets rigorous quality standards.[1][2][3]

This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs, grounded in the principles of physical chemistry and process engineering.

Foundational Concepts: The Molecule and Its Impurities

Before troubleshooting, it is essential to understand the physicochemical properties of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine and the potential impurities that may arise during its synthesis.

The molecule's structure, featuring a basic pyrrolidine ring and an aromatic thiophene moiety, dictates its solubility in various organic solvents.[4][5][6] Potential impurities often include unreacted starting materials, by-products from incomplete reactions, isomers, or degradation products.[7][8] Effective purification by crystallization hinges on exploiting the solubility differences between the desired compound and these contaminants.[9]

The Crystallization Workflow: A General Overview

Crystallization is a process governed by thermodynamics and kinetics, involving the transition from a disordered solute in a solution to a highly ordered crystalline solid.[10] The primary goal is to create conditions where the desired compound's solubility is exceeded (supersaturation), leading to nucleation and crystal growth, while impurities remain dissolved in the solvent (mother liquor).[][12][13]

G cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Analysis Solvent_Screening 1. Solvent Selection Dissolution 2. Dissolution in Hot Solvent Solvent_Screening->Dissolution Optimal Solvent Found Cooling 3. Controlled Cooling & Supersaturation Dissolution->Cooling Clear, Saturated Solution Nucleation 4. Nucleation (Seeding Optional) Cooling->Nucleation Metastable Zone Reached Growth 5. Crystal Growth Nucleation->Growth Nuclei Formed Filtration 6. Filtration Growth->Filtration Growth Complete Washing 7. Crystal Washing Filtration->Washing Isolate Crystals Drying 8. Drying Washing->Drying Remove Mother Liquor Analysis 9. Purity Analysis (HPLC, GC) Drying->Analysis Solvent Removed

Caption: General workflow for purification by crystallization.

Troubleshooting Guide

This section addresses specific problems encountered during the crystallization of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine.

Problem 1: My final product has a high level of impurities after crystallization.

Answer: High impurity content is a common issue that can typically be traced back to one of three root causes: suboptimal solvent selection, an excessively fast cooling rate, or the co-crystallization of structurally similar impurities.

Cause A: Poor Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[12][13] If the solvent is too effective, impurities may remain trapped in the crystal lattice; if it's too weak, the initial dissolution will be incomplete.

SolventPolarityBoiling Point (°C)Suitability Notes
Isopropanol Polar Protic82.5Good starting point for many amine-containing compounds.
Acetonitrile Polar Aprotic81.6Can be effective but may form solvates.
Toluene Non-polar110.6Useful if the compound is less polar; good for slow cooling.
Ethyl Acetate Medium Polarity77.1A versatile solvent, often used in combination with heptane.
Heptane Non-polar98.4Primarily used as an anti-solvent.
Water Very Polar100Unlikely to be a good single solvent unless the compound is a salt, but can be used as an anti-solvent.

Experimental Protocol: Solvent Screening for Optimal Purity

  • Small-Scale Test: Place approximately 20-30 mg of the impure solid into several different test tubes.

  • Solubility at Room Temp: Add a potential solvent (e.g., isopropanol) dropwise to one tube at room temperature. If the solid dissolves easily, the solvent is too strong and unsuitable for crystallization.[13]

  • Solubility at High Temp: If the solid is insoluble at room temperature, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the amount of solvent used.

  • Cooling and Observation: Allow the solution to cool slowly to room temperature, then place it in an ice bath. Observe the quantity and quality of the crystals formed. An ideal solvent will produce a good yield of well-defined crystals.

  • Repeat: Repeat steps 2-4 for a range of solvents to identify the best candidate.

Cause B: Cooling Rate is Too Fast Rapid cooling causes the solution to become highly supersaturated very quickly. This can lead to rapid nucleation and growth, which physically traps impurities within the crystal lattice.[][14] A slower, controlled cooling rate gives the system time to equilibrate, allowing only the desired molecules to incorporate into the growing crystal.[14][15]

Experimental Protocol: Implementing a Controlled Cooling Profile

  • Initial Cooling: After dissolving the compound in the minimum amount of hot solvent, remove the flask from the heat source. Insulate the flask by placing it on a cork ring or wood block and cover it with a watch glass. Allow it to cool undisturbed to room temperature. This should take at least 30-60 minutes.

  • Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has begun, transfer it to an ice-water bath to maximize the yield. Cool for another 30 minutes before filtration.

  • For Advanced Control: For industrial processes, utilize a programmable cooling system to decrease the temperature at a controlled rate (e.g., 0.5 °C/minute).

Cause C: Impurity Co-Crystallization If an impurity has a very similar structure and polarity to the target compound, it may fit into the crystal lattice, a phenomenon known as co-crystallization or solid solution formation.[8][16] In such cases, a single crystallization may be insufficient.

Experimental Protocol: Seeding to Improve Selectivity Seeding involves adding a small number of high-purity crystals to the solution to encourage the growth of the desired crystal form and structure.[][17]

  • Prepare a Supersaturated Solution: Dissolve the impure material in the chosen solvent at an elevated temperature and then cool it to a temperature where the solution is slightly supersaturated (just below the saturation point).

  • Add Seed Crystals: Add a very small amount (typically <1% by weight) of previously obtained, high-purity 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine crystals.

  • Controlled Growth: Maintain the solution at this temperature for a period (e.g., 1-2 hours) to allow the seed crystals to grow slowly, selectively incorporating the desired molecule.

  • Final Cooling: Proceed with the standard slow cooling profile to complete the crystallization.

Caption: Decision workflow for troubleshooting low purity.

Problem 2: My compound "oils out" or fails to crystallize upon cooling.

Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly that it comes out of solution as a liquid phase rather than a solid crystal. This is often because the solution is too concentrated or the cooling is too rapid. A complete failure to crystallize usually means there is too much solvent or a lack of nucleation sites.[12][18]

Experimental Protocol: Inducing Crystallization and Preventing Oiling Out

  • Add More Solvent: If oiling occurs, reheat the solution until the oil redissolves. Add a small amount (5-10% more) of hot solvent to slightly decrease the concentration, then attempt the slow cooling process again.[18]

  • Scratch the Flask: If the cooled solution is clear and no crystals have formed, use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites.[12]

  • Use Seed Crystals: Add a single, tiny crystal of the pure compound to the clear, cooled solution. This is the most reliable method to induce crystallization.[]

  • Anti-Solvent Addition: If the compound is highly soluble even in a cold solvent, an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be used.

    • Dissolve the compound in a minimum amount of a "good" solvent (e.g., isopropanol).

    • Slowly add a "poor" solvent (e.g., heptane or water) dropwise at room temperature until the solution becomes persistently cloudy.

    • Add a few drops of the "good" solvent to redissolve the cloudiness.

    • Allow the solution to stand undisturbed. Crystals should form slowly.

Problem 3: I am getting pure crystals, but my yield is very low.

Answer: A low yield is most commonly caused by using too much solvent during the dissolution step or choosing a solvent in which the compound has significant solubility even at low temperatures.[13][18]

Experimental Protocol: Optimizing for Yield

  • Minimize Solvent: During dissolution, add the hot solvent in small portions, waiting for it to boil between additions, until the solid just dissolves. Avoid adding a large excess.[9]

  • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor). Evaporate the solvent. If a large amount of solid remains, it indicates that a significant portion of your product remained dissolved.

  • Recovery from Mother Liquor: You can recover some of this material by boiling off a portion of the solvent from the mother liquor to re-concentrate it and then attempting a second crystallization (a "second crop"). Note that this second crop may be less pure than the first.

  • Solvent Re-evaluation: If the losses to the mother liquor are consistently high, re-run the solvent screening with the goal of finding a solvent where the compound is less soluble at cold temperatures.

Frequently Asked Questions (FAQs)
  • Q1: What is the best way to wash the crystals after filtration?

    • A: Always wash the crystals with a small amount of ice-cold recrystallization solvent.[12] Using a warm solvent or too much solvent will dissolve some of your product, reducing the yield. The goal is simply to rinse away any residual mother liquor adhering to the crystal surfaces.

  • Q2: How should I dry the crystals?

    • A: The most common method is to dry the crystals under a vacuum. This can be done in a Buchner funnel with the vacuum on for an extended period or by transferring the solid to a vacuum oven at a gentle temperature (well below the compound's melting point) to remove the final traces of solvent. High temperatures should be avoided as they can cause degradation or polymorphic transitions.

  • Q3: What are the best analytical techniques for determining the purity of my final product?

    • A: High-Performance Liquid Chromatography (HPLC) is the most widely used and accurate method for quantifying the purity of pharmaceutical compounds and their impurities.[19][20][21] Other valuable techniques include Gas Chromatography (GC) if the compound is volatile, Nuclear Magnetic Resonance (NMR) for structural confirmation and detection of impurities, and Mass Spectrometry (MS) for impurity identification.[7][22]

  • Q4: How can I identify an unknown impurity found in my sample?

    • A: Identifying unknown impurities typically requires isolating the impurity, often using preparative HPLC. Once isolated, a combination of spectroscopic techniques is used for structure elucidation. High-resolution Mass Spectrometry (HRMS) provides an accurate molecular weight and formula, while NMR (¹H, ¹³C, and 2D-NMR) is used to determine the exact chemical structure.[7][19][20]

References
  • Triclinic Labs. Crystallization Method Development and Optimization. [Link]

  • Pharmaffiliates. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • Al-kassas, R., et al. (n.d.). The Effect of Cooling on the Degree of Crystallinity, Solid-State Properties, and Dissolution Rate of Multi-Component Hot-Melt Extruded Solid Dispersions. PMC. [Link]

  • Shalaev, E., et al. (2022, February 1). Influence of Cooling Rate on Ice Crystallization and Melting in Sucrose-Water System. [Link]

  • SynThink. (2023, July 6). Impurity Profiling in Pharmaceuticals Explained. [Link]

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?[Link]

  • G, P., et al. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC. [Link]

  • University of Colorado Boulder. Recrystallization. [Link]

  • Singh, K., et al. (2019, April 17). Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications. [Link]

  • Chemistry LibreTexts. (2022, April 7). Troubleshooting. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • APC. Crystallization. [Link]

  • The Medicine Maker. (2016, April 26). Controlling Crystallization. [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • ACS Publications. (2015, May 27). Control of Polymorphism in Continuous Crystallization via Mixed Suspension Mixed Product Removal Systems Cascade Design. [Link]

  • Longdom Publishing. (2025, January 27). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. [Link]

  • MDPI. (2023, November 3). Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. [Link]

  • Arjun M. (2025). Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. [Link]

  • LabXchange. (2024, January 23). Lab Procedure: Recrystallization. [Link]

  • University of California, Los Angeles. Recrystallization - Single Solvent. [Link]

  • CrystEngComm (RSC Publishing). Strategy for control of crystallization of polymorphs. [Link]

  • PMC. Crystal size, shape, and conformational changes drive both the disappearance and reappearance of ritonavir polymorphs in the mill. [Link]

  • Recrystallization-1.pdf. [Link]

  • Altum Technologies. (2023, September 20). Crystallizer Fouling & Scaling Guide. [Link]

  • PMC. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

  • PMC. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • RSC Publishing. Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells. [Link]

  • PMC. Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • PMC. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. [Link]

  • ACS Publications. (2023, October 16). Memory Effect by Melt Crystallization Observed in Polymorphs of a Benzothieno-Benzothiophene Derivative. [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • NextSDS. (2R)-2-[(thiophen-2-yl)methyl]pyrrolidine — Chemical Substance Information. [Link]

  • Scirp.org. (2016, May 19). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. [Link]

  • Wikipedia. Pyrrolidine. [Link]

  • ResearchGate. (2024, October 11). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

Sources

Technical Support Center: Chiral Separation of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical support center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine .

This molecule presents two distinct analytical hurdles:

  • High Basicity: The secondary amine of the pyrrolidine ring (pKa ~10) is prone to severe secondary interactions with residual silanols on stationary phases.

  • Steric Hindrance: The chiral center at the C2 position is highly crowded, bonded to a methyl group, a bulky thiophen-2-ylmethyl group, and the pyrrolidine ring itself. This steric bulk can impede optimal insertion into the chiral cavities of standard polysaccharide-based chiral stationary phases (CSPs).

Below, you will find field-proven troubleshooting guides, empirical data summaries, and self-validating protocols to achieve baseline enantiomeric resolution ( Rs​>1.5 ).

Part 1: Troubleshooting Guide & FAQs

Q1: I am screening my racemic mixture on standard polysaccharide CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) using Supercritical Fluid Chromatography (SFC), but I am observing severe peak tailing or complete loss of the enantiomer peaks. Why is this happening?

A1: This is a classic symptom of secondary ionic interactions. In SFC, the supercritical CO2​ mobile phase acts as a weak Lewis acid, especially in the presence of protic co-solvents like methanol[1]. Because your pyrrolidine derivative is a strong base, the secondary amine interacts aggressively with the slightly acidic residual silanols on the silica support of the CSP[2].

  • The Fix: You must use a basic mobile phase additive. Adding 0.1% to 0.5% (v/v) Diethylamine (DEA) or Isopropylamine (IPA) to your organic co-solvent will competitively bind to and mask the residual silanols, ensuring the pyrrolidine elutes purely based on its transient interactions with the chiral selector[1][3].

Q2: I added 0.2% DEA to my Methanol/ CO2​ mobile phase. The peak shape is now excellent (Tailing Factor < 1.2), but the enantiomers are co-eluting ( Rs​<1.0 ). How do I improve chiral recognition?

A2: If peak shape is resolved but enantioselectivity ( α ) is poor, the chiral selector is failing to differentiate the 3D spatial arrangement of the C2 substituents. The steric bulk of the thiophen-2-ylmethyl group may prevent deep insertion into the chiral groove of an amylose-based CSP (like AD-H).

  • The Fix: First, switch your co-solvent. Methanol is a strong hydrogen-bond donor/acceptor and can disrupt the hydrogen-bonding network required for chiral recognition. Switching to Ethanol or Isopropanol (IPA) alters the steric environment of the mobile phase and often drastically improves selectivity for sterically hindered amines[3]. If changing the co-solvent fails, switch the CSP architecture from an amylose backbone to a cellulose backbone (e.g., Chiralcel OD-H or OZ-H), which possesses a different cavity dimension and twist angle[4].

Q3: Can I use High-Performance Liquid Chromatography (HPLC) with an acidic additive like Trifluoroacetic acid (TFA) instead of SFC?

A3: While HPLC is a viable alternative[5], using TFA to force the pyrrolidine into its protonated salt form is generally not recommended for this specific structural class. Protonating the secondary amine fundamentally alters the 3D conformation and electron density of the pyrrolidine ring, which can destroy the specific dipole-dipole interactions required for the chiral selector to distinguish the enantiomers. SFC with basic additives is heavily favored because it allows higher linear flow velocities without compromising efficiency, reducing method development time from days to hours[2][6].

Part 2: Quantitative Data Summary

The following table synthesizes the expected chromatographic performance of various screening conditions for basic pyrrolidine derivatives based on empirical application data[3][4][5].

Separation ModeStationary Phase (CSP)Mobile Phase CompositionAdditive RequiredExpected Resolution ( Rs​ )Typical Run Time
SFC Amylose (e.g., AD-H, IG) CO2​ / MeOH (80:20)0.2% DEA0.8 - 1.2 (Co-elution risk)4 - 6 min
SFC Cellulose (e.g., OD-H, IC) CO2​ / EtOH (80:20)0.2% DEA> 1.5 (Optimal)5 - 8 min
SFC Cellulose (e.g., OD-H, IC) CO2​ / IPA (75:25)0.5% IPA> 2.0 (High Selectivity)7 - 10 min
NP-HPLC Amylose (e.g., AD-H)Hexane / IPA (90:10)0.1% DEA1.1 - 1.415 - 25 min
RP-HPLC Protein-based (e.g., AGP)10mM Phosphate Buffer / ACNNone (pH controlled)< 1.0 (Broad peaks)> 30 min

Part 3: Experimental Protocols

To ensure trustworthiness and reproducibility, utilize the following self-validating protocols for method development.

Protocol A: Automated SFC Chiral Screening Workflow

Objective: Rapidly identify the optimal CSP and co-solvent combination for the racemic target.

  • System Preparation: Ensure the SFC system is equipped with a column-switching valve containing at least four orthogonal polysaccharide CSPs (e.g., Chiralpak AD-H, AS-H, Chiralcel OD-H, OJ-H)[6].

  • Solvent Preparation: Prepare three distinct co-solvent lines:

    • Line A: 100% Methanol + 0.2% DEA (v/v)

    • Line B: 100% Ethanol + 0.2% DEA (v/v)

    • Line C: 100% Isopropanol + 0.2% DEA (v/v)

  • Sample Preparation: Dissolve the racemic 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine in Methanol at a concentration of 1.0 mg/mL.

  • System Suitability (Self-Validation): Before injecting the sample, inject a known basic chiral standard (e.g., Propranolol) to verify that the DEA is effectively masking silanols (Tailing factor must be ≤1.2 ).

  • Screening Execution: Run a generic gradient (5% to 40% co-solvent over 5 minutes, hold for 2 minutes) at 3.0 mL/min, 120 bar backpressure, and 35°C for all 12 combinations (4 columns × 3 solvents).

  • Data Analysis: Identify the chromatogram yielding an α>1.2 . Proceed to Protocol B for optimization.

Protocol B: Isocratic Optimization & Scale-Up

Objective: Maximize resolution ( Rs​>1.5 ) for preparative isolation.

  • Isocratic Conversion: Convert the successful gradient method from Protocol A to an isocratic method. A good rule of thumb is to set the isocratic co-solvent percentage to the concentration at which the first enantiomer eluted during the gradient, minus 5%.

  • Temperature Tuning: If Rs​ is marginally below 1.5, decrease the column temperature from 35°C to 25°C. Lower temperatures increase the residence time in the chiral cavity, often enhancing thermodynamic chiral recognition[3].

  • Loading Study (Self-Validation): Inject increasing volumes (e.g., 5 µL, 10 µL, 20 µL) of the racemate. Monitor the resolution. The maximum preparative load is defined as the injection volume immediately prior to the point where Rs​ drops below 1.2.

Part 4: Workflow Visualization

The following decision tree maps the logical flow for troubleshooting and optimizing the chiral separation of basic pyrrolidines.

SFC_Optimization Start Initiate SFC Screening (Polysaccharide CSPs + CO2/MeOH) CheckPeak Peak Shape Acceptable? (Tailing Factor < 1.5) Start->CheckPeak AddDEA Add 0.1-0.5% DEA or IPA to Co-solvent CheckPeak->AddDEA No (Severe Tailing) CheckRs Resolution (Rs) > 1.5? CheckPeak->CheckRs Yes AddDEA->CheckPeak Re-evaluate ChangeSolvent Switch Co-solvent (EtOH/IPA) or Change CSP (Amylose to Cellulose) CheckRs->ChangeSolvent No (Co-elution / Poor Rs) ScaleUp Proceed to Preparative Scale-up CheckRs->ScaleUp Yes ChangeSolvent->CheckRs Re-evaluate

Caption: SFC optimization workflow for basic pyrrolidine enantiomers.

Part 5: References

1.[5] BenchChem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. benchchem.com.5 2.[6] Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016. shimadzu.com. 6 3.[1] Federal Agency for Medicines and Health Products (FAGG). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. fagg.be. 1 4.[2] Chromatography Online. Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. chromatographyonline.com. 2 5.[4] ResearchGate. Chiral separation of a basic compound A. researchgate.net. 4 6.[3] HPLC.eu. Study on the Variation in Optimal Conditions for Chiral SFC Separations Using Different Polysaccharide Based Stationary Phases. hplc.eu. 3

Sources

Preventing oxidation of the thiophene ring in 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Thiophene Ring Oxidation for Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine. This resource is designed to provide you with in-depth, field-proven insights into the stability of this compound, with a specific focus on preventing the oxidative degradation of its thiophene moiety. As a molecule combining an electron-rich thiophene ring and a tertiary amine, understanding its stability profile is critical for reproducible experimental results and successful drug development campaigns.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding the stability and handling of thiophene-containing compounds.

Q1: Why is the thiophene ring in my compound, 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine, susceptible to oxidation?

A1: The thiophene ring, while aromatic, is an electron-rich heterocycle due to the lone pairs on the sulfur atom. This makes it susceptible to oxidative metabolism and chemical oxidation.[1] The sulfur atom itself can be directly oxidized to form a thiophene-S-oxide, which is a highly reactive intermediate.[2][3] Additionally, the double bonds in the ring can undergo epoxidation, leading to other reactive species.[2][4] In biological systems, enzymes like cytochrome P450s are known to catalyze these oxidations, which is a critical consideration in drug metabolism studies.[5][6]

Q2: What are the likely degradation products if my compound oxidizes?

A2: Based on established thiophene chemistry, two primary oxidative pathways are expected (see Diagram 1 below).

  • S-Oxidation Pathway: The sulfur atom is oxidized to a thiophene-S-oxide. These intermediates are generally unstable and can rapidly undergo a Diels-Alder-type dimerization or react with available nucleophiles.[2][3][4]

  • Arene Oxidation Pathway: The C2=C3 double bond can be epoxidized to form a thiophene-2,3-epoxide. This highly strained intermediate can then rearrange (via a process similar to the NIH shift) to form a thiophen-2-one tautomer.[3][4]

The formation of these reactive metabolites is a known mechanism for the toxicity of some thiophene-containing drugs.[7]

Q3: How should I properly store 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine to ensure its long-term stability?

A3: To minimize degradation, the compound should be protected from its primary adversaries: oxygen, light, and heat.

  • Atmosphere: Store the solid compound under a dry, inert atmosphere such as argon or nitrogen.[6][8]

  • Container: Use a tightly sealed amber glass vial to protect it from light and air.

  • Temperature: Store at low temperatures, ideally -20°C or below.

  • Aliquoting: For bulk quantities, it is highly recommended to aliquot the material into smaller, single-use vials. This practice prevents repeated exposure of the entire batch to atmospheric conditions during weighing.[8]

Q4: Can I add an antioxidant to my solutions to prevent oxidation?

A4: Yes, incorporating an antioxidant can be an effective strategy, particularly for solutions that will be stored or used over an extended period.[6] Common choices include butylated hydroxytoluene (BHT) or tocopherol, which are radical scavengers.[8][9][10][11] However, you must first verify that the chosen antioxidant does not interfere with your downstream application or analytical methods. A typical concentration for BHT is 0.01-0.1%.

Q5: Are there any solvents I should avoid when working with this compound?

A5: While thiophene itself is relatively stable, you should exercise caution with solvents that can generate or contain peroxides, such as aged ethers (e.g., THF, diethyl ether) or dioxane. Additionally, strongly acidic or oxidizing conditions should be avoided unless they are a required part of a specific reaction, as they can promote degradation.[4][12] Whenever possible, use freshly distilled or commercially available anhydrous, degassed solvents.

Visual Guide to Thiophene Oxidation

The following diagram illustrates the two major pathways of thiophene ring oxidation, which lead to the formation of reactive intermediates.

OxidationPathways Diagram 1: Major Oxidative Pathways of the Thiophene Ring cluster_0 S-Oxidation cluster_1 Arene Oxidation Thiophene 2-Substituted Thiophene Ring SOxide Thiophene-S-oxide (Reactive Intermediate) Thiophene->SOxide e.g., H₂O₂, m-CPBA, Cytochrome P450 Epoxide Thiophene-2,3-epoxide (Reactive Intermediate) Thiophene->Epoxide e.g., Peracids, Cytochrome P450 Dimer Diels-Alder Dimer SOxide->Dimer Dimerization Adduct Nucleophilic Adduct (e.g., with GSH) SOxide->Adduct + Nucleophile Thiophenone Thiophen-2-one Epoxide->Thiophenone Rearrangement (NIH Shift)

Caption: Major oxidative pathways of the thiophene ring.

Troubleshooting Guide

Use this table to diagnose and resolve common issues related to the degradation of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine.

Problem Observed Probable Cause Recommended Solution & Rationale
Solid compound develops a yellow or brown tint over time. Slow aerial oxidation. The formation of colored byproducts is a common sign of oxidative degradation.[8] Discard the discolored material. For future prevention, strictly adhere to storage under an inert atmosphere (N₂ or Ar) in a sealed amber vial at -20°C.
Appearance of unexpected peaks in HPLC or GC-MS analysis. Formation of oxidation products. Degradation products like S-oxides, dimers, or thiophenones will have different retention times.[8][13] Confirm the identity of impurities by comparing their mass spectra with predicted degradation products. If degradation is confirmed, purify the material via column chromatography or distillation before use and review handling procedures.
Inconsistent results or low yields in subsequent reactions. Use of partially degraded starting material. Reactive impurities can interfere with your intended reaction, leading to side products or lower conversion rates. Always verify the purity of your starting material by an appropriate analytical method (e.g., HPLC, qNMR) before beginning a synthesis, especially if the material has been stored for a long time.[8]
Rapid discoloration when dissolved in a solvent. Solvent-mediated degradation (e.g., presence of peroxides or acids). Use only high-purity, degassed solvents. Avoid aged ethers that may contain peroxides. If the solvent is inherently acidic or basic, consider if it's promoting degradation. Prepare solutions fresh before use and minimize their exposure to light and air.[6]
Unexpected toxicity observed in cell-based assays. Formation of reactive metabolites. Thiophene S-oxides and epoxides are electrophilic species that can covalently bind to cellular macromolecules like proteins, which is a known cause of toxicity.[6] This underscores the importance of using a pure, unoxidized sample for biological experiments. Consider running a "vehicle + antioxidant" control to see if it mitigates the effect.
Experimental Protocols
Protocol 1: Recommended Handling and Storage Workflow

This protocol outlines the best practices for handling and storing 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine to prevent oxidation.

InertHandlingWorkflow Diagram 2: Inert Atmosphere Handling Workflow start Start: Receive Compound prep 1. Prepare Inert Atmosphere (Glovebox or Schlenk Line with N₂/Ar) start->prep aliquot 2. Aliquot Bulk Sample into Pre-weighed, Dry Amber Vials prep->aliquot seal 3. Backfill with Inert Gas & Seal Tightly (Use PTFE-lined caps and Parafilm®) aliquot->seal store 4. Store Sealed Aliquots at ≤ -20°C in the Dark seal->store usage 5. For Use: Equilibrate a Single Vial to Room Temperature BEFORE Opening store->usage dissolve 6. Open Vial Under Inert Gas Flow & Dissolve in Degassed Solvent usage->dissolve end Proceed with Experiment dissolve->end

Caption: Workflow for handling and storing oxidation-sensitive compounds.

Protocol 2: Analytical Monitoring of Oxidation by RP-HPLC

This method provides a framework for detecting and quantifying the purity of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine and the emergence of potential degradation products. Forced degradation studies are often employed to intentionally generate these products to aid in method development.[14][15]

1. Instrumentation and Conditions:

  • System: HPLC with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and ramp up to a high concentration of Mobile Phase B (e.g., 95%) over 15-20 minutes. This will elute the polar parent compound first, followed by less polar degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at 235 nm (typical for thiophenes), or scan with a DAD to identify optimal wavelengths for both parent and impurities.

  • Column Temperature: 30°C.

2. Sample Preparation:

  • Standard: Prepare a stock solution of high-purity 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine in the mobile phase (e.g., 1 mg/mL). Create a dilution series for a calibration curve.

  • Test Sample: Accurately weigh and dissolve the sample to a known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Filtration: Filter all samples through a 0.22 µm syringe filter before injection to protect the column.[16]

3. Data Analysis:

  • Identification: The parent compound's peak can be identified by comparing its retention time to that of a pure standard.

  • Quantification: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. For accurate quantification, use a calibration curve.

  • Degradation Monitoring: The appearance of new peaks, typically at later retention times (as oxidation can decrease polarity), indicates the presence of degradation products.[8]

References
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

  • Wikipedia. (2023). Thiophene. Retrieved from [Link]

  • Locuson, C. W., et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 39(8), 1493-1501. Retrieved from [Link]

  • Kollár, L., et al. (1998). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). Inorganic Chemistry, 37(8), 1852-1856. Retrieved from [Link]

  • Treiber, A. (2002). Mechanism of the Aromatic Hydroxylation of Thiophene by Acid-Catalyzed Peracid Oxidation. The Journal of Organic Chemistry, 67(21), 7261-7266. Retrieved from [Link]

  • Erve, J. C. L., et al. (2008). Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate. Chemical Research in Toxicology, 21(8), 1570-1577. Retrieved from [Link]

  • Gramec, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(8), 1344-1358. Retrieved from [Link]

  • Riley, R. J., et al. (2019). Thiophene- and benzothiophene-containing drugs and analogs tested in metabolic studies. ResearchGate. Retrieved from [Link]

  • OI Analytical. (n.d.). Analysis of Thiophene in Benzene Using ASTM Methods and a Pulsed Flame Photometric Detector (PFPD). Retrieved from [Link]

  • Jurca, T., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Central Science, 9(5), 956-963. Retrieved from [Link]

  • Al-Mokyna, F. H., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Retrieved from [Link]

  • Al-Mathkhury, H. J. F., et al. (2024). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Medical Science and Discovery. Retrieved from [Link]

  • Hovhannisyan, A. A., et al. (2017). Antioxidant Properties of Selenophene, Thiophene and Their Aminocarbonitrile Derivatives. Antioxidants, 6(2), 27. Retrieved from [Link]

  • Dansette, P. M., et al. (1997). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. Journal of the American Chemical Society, 119(7), 1565-1571. Retrieved from [Link]

  • Carrow, B. P., & Nozaki, K. (2006). Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. The Journal of Organic Chemistry, 71(5), 2095-2098. Retrieved from [Link]

  • Mathew, B., et al. (2022). Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study. Mini-Reviews in Medicinal Chemistry, 22(1), 1-1. Retrieved from [Link]

  • Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]

  • Sharp. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2886. Retrieved from [Link]

  • Carpino, L. A., et al. (1995). The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Amino-Protecting Group. The Journal of Organic Chemistry, 60(23), 7718-7737. Retrieved from [Link]

  • Shimadzu. (n.d.). G308A Analysis of Thiophene in Benzene: Comparison of FPD(S) and SCD Analyses. Retrieved from [Link]

  • Mathew, B., et al. (2022). Thiophene and Its Analogs as Prospective Antioxidant Agents: A Retrospective Study. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Barbarella, G., et al. (2022). Thiophene-Based Trimers and Their Bioapplications: An Overview. International Journal of Molecular Sciences, 23(19), 11467. Retrieved from [Link]

  • Pereira, N. P., et al. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. ResearchGate. Retrieved from [Link]

  • Vilar, S., & Tulla-Puche, J. (2018). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]

  • Google Patents. (2007). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Bakulina, O., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(21), 7486. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Low Reactivity of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting strategies and practical solutions for challenges encountered when using 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine in cross-coupling reactions. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to make informed, effective decisions in your experimental design.

Understanding the Core Challenge

The low reactivity of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine in widely-used palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, stems from a combination of steric and electronic factors.

  • Steric Hindrance: The substrate possesses a quaternary carbon center directly adjacent to the reactive secondary amine. This significant steric bulk impedes the approach of the amine to the palladium center during the catalytic cycle, specifically slowing down the crucial transmetalation or reductive elimination steps.[1][2][3]

  • Catalyst Inhibition by Thiophene: The sulfur atom in the thiophene ring can act as a Lewis base and coordinate strongly to the palladium catalyst.[4][5] This coordination can lead to catalyst deactivation or "poisoning," effectively removing the catalyst from the productive cycle and halting the reaction.[6]

Successfully coupling this substrate requires a catalytic system robust enough to overcome both of these significant hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is my standard Buchwald-Hartwig or Suzuki coupling protocol failing with this substrate?

A1: Standard protocols, often employing ligands like PPh₃ or even first-generation bidentate phosphine ligands, are typically not effective for this substrate.[7] The combination of severe steric hindrance at the alpha-quaternary center and potential catalyst poisoning by the thiophene moiety requires a more specialized and highly active catalytic system.[1][4][7]

Q2: What is the single most critical factor to address for a successful reaction?

A2: The choice of ligand is paramount. You need a ligand that is both bulky enough to promote the difficult reductive elimination step and electron-rich enough to facilitate the initial oxidative addition of your coupling partner.[7][8] Modern Buchwald-type biaryl phosphine ligands or specific N-heterocyclic carbenes (NHCs) are the recommended starting points.[9][10][11]

Q3: Should I be more concerned about the steric hindrance or the thiophene poisoning?

A3: Both are critical, but they influence different aspects of catalyst selection. Steric hindrance is addressed by using bulky ligands that accelerate the rate-limiting steps.[8][12] Thiophene poisoning is mitigated by using strongly electron-donating ligands that form a very stable bond with palladium, reducing the likelihood of displacement by the sulfur atom.[10] Often, the ligands that are effective for hindered substrates also possess the strong donor properties needed to resist poisoning.

Q4: Can I use a different metal catalyst, like nickel or copper?

A4: While palladium is the most common choice, nickel-based systems have shown promise for forming C-C bonds at sterically congested centers.[1][13] Copper-catalyzed C-N coupling (Ullmann-type reactions) could also be an alternative, though they often require higher temperatures.[14] For initial screening, a highly active palladium system is generally the most reliable starting point.

Systematic Troubleshooting Guide

This section is designed to help you diagnose and solve specific issues you may encounter during your experiments.

Problem: Low to No Conversion of Starting Material

This is the most common failure mode and usually points to an issue with the catalytic system's activity or stability.

Logical Troubleshooting Workflow

Start Start: Low/No Conversion Catalyst Evaluate Catalyst System (Ligand & Precursor) Start->Catalyst Is ligand appropriate for hindered substrates? Catalyst->Catalyst Base Optimize Base Catalyst->Base Yes Base->Base SolventTemp Adjust Solvent & Temperature Base->SolventTemp Yes SolventTemp->SolventTemp Success Reaction Optimized SolventTemp->Success Yes cluster_reactants Reaction Components Substrate Substrate 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine Product Successful Cross-Coupling ArylHalide Coupling Partner (e.g., Aryl Bromide) Catalyst Catalyst System Ligand Ligand (e.g., XPhos, RuPhos) Catalyst->Ligand Precursor Pd Precursor (e.g., Pd2(dba)3, Pd(OAc)2) Catalyst->Precursor Base Base (e.g., K3PO4, Cs2CO3) Solvent Solvent (e.g., Toluene, Dioxane)

Caption: Key components for a successful cross-coupling reaction.

Step-by-Step Protocol

Materials:

  • Aryl Bromide (1.0 equiv)

  • 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (2 mol %) or Pd(OAc)₂ (4 mol %)

  • XPhos or RuPhos (4.4 - 5 mol %)

  • Potassium Phosphate (K₃PO₄, tribasic, anhydrous) (2.0 equiv)

  • Anhydrous, degassed Toluene or Dioxane

Procedure:

  • Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv) and potassium phosphate (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor, the phosphine ligand, and 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine (1.2-1.5 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate or CH₂Cl₂ and filter through a pad of celite to remove inorganic salts and palladium black. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
  • Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-2813. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Journal of the American Chemical Society, 133(8), 2116–2119.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Zhou, J., & Fu, G. C. (2017). Preparation of Quaternary Centers via Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling of Tertiary Sulfones. Journal of the American Chemical Society, 139(49), 17894–17897.
  • BenchChem Technical Support. (n.d.).
  • Overman, L. E., & Sneddon, H. F. (2009). A convergent fragment coupling strategy to access quaternary stereogenic centers.
  • Li, Y., & Li, J. (2021).
  • Zhang, Q., Liu, X. Y., Zhang, Y. D., Huang, M. Y., Zhang, X. Y., & Zhu, S. F. (2024). Iron-Catalyzed C(sp3)-C(sp3) Coupling to Construct Quaternary Carbon Centers. Journal of the American Chemical Society, 146(8), 5051–5055.
  • Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions.
  • Ikawa, T., & Akai, Y. (2023).
  • Reddy, K. S., & Kumar, A. (2012). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry, 10(42), 8439-8442.
  • Li, Y., Hong, X., & Wang, D. (2000). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 2(15), 2249–2252.
  • Cook, X. A., Gombert, A., & Crowley, J. D. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Accounts of Chemical Research, 31(12), 852–860.
  • Yang, G., & Ma, D. (2020). Recent advances in Pd-catalyzed denitrative cross-coupling reactions. Chinese Journal of Chemistry, 38(10), 1081-1090.
  • Kostas, I. D. (2021). Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions.
  • Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4238–4241.
  • Fagnou, K., & Lautens, M. (2005). The 2-Pyridyl Organometallic Cross-Coupling Problem.
  • Hartwig, J. F., & Choi, K. (2021). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 143(31), 12019-12025.
  • Zhang, Q., & Zhu, S. F. (2022). Transition-Metal-Catalyzed C(sp3)–C(sp3) Cross-Coupling to Construct All-Carbon Quaternary Carbon Centers. Chinese Journal of Chemistry, 40(1), 25-38.
  • Yin, J., & Buchwald, S. L. (2002). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Journal of the American Chemical Society, 124(22), 6043–6048.
  • Ackermann, L., Potukuchi, H. K., Kapdi, A. R., & Schulzke, C. (2010). Kumada-Corriu cross-couplings with 2-pyridyl Grignard reagents.
  • Zheng, N., & McWilliams, J. C. (2014). Direct Cross-Coupling Access to Diverse Aromatic Sulfide: Palladium-Catalyzed Double C–S Bond Construction Using Na2S2O3 as a Sulfurating Reagent. Organic Letters, 16(4), 1236–1239.
  • Coric, I., & List, B. (2023).
  • Welsch, M. E., & Snyder, S. A. (2014). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Organic Letters, 16(7), 1936–1939.
  • Borah, P., & Deka, M. (2018). Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions. ACS Omega, 3(10), 13391–13401.
  • Alfa Chemistry. (n.d.). Buchwald-Hartwig Coupling. Alfa Chemistry.
  • Morken, J. P. (2018). Construction of quaternary carbon centers through cross-coupling reactions by using tertiary alkylborons.
  • ACS GCI Pharmaceutical Roundtable. (2023).
  • Surry, D. S., & Buchwald, S. L. (2011). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines.
  • Li, J., & Li, P. (2022). A review on the latest progress of C-S cross-coupling in diaryl sulfide synthesis: Update from 2012 to 2021. Tetrahedron, 105, 132579.
  • BenchChem Technical Support. (n.d.).
  • Bobko, A. A., & Khramtsov, V. V. (2013). Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides. Organic Letters, 15(20), 5346–5349.
  • Dombrowski, M. D. (2018). Synthesis and Suzuki-Miyaura Cross-Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online.
  • Miyaura, N., & Suzuki, A. (1992). Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes. Synlett, 1992(03), 255-258.
  • Douglas, C. J., & Driver, T. G. (2019).
  • Farha, O. K., & Hupp, J. T. (2013). Tackling poison and leach: catalysis by dangling thiol–palladium functions within a porous metal–organic solid.
  • MacMillan, D. W. C., & Mollica, A. (2022). A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry. Organic Letters, 25(1), 108-113.
  • Makhubela, B. C. E., & Darkwa, J. (2021). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. Molecules, 26(13), 3848.

Sources

Technical Support Center: Optimizing pH for Liquid-Liquid Extraction of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals isolating 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine . Because this molecule features both a strongly basic secondary amine and an acid-sensitive, lipophilic thiophene ring, precise pH control during liquid-liquid extraction (LLE) is the linchpin of successful isolation.

The Causality of pH in Extraction Strategies

To design a self-validating extraction protocol, we must first understand the physicochemical behavior of the target molecule:

  • Amine Basicity & The "Rule of 2": Unsubstituted pyrrolidine has a conjugate acid pKa (pKaH) of approximately 11.3. However, the steric bulk and slight electron-withdrawing nature of the 2-methyl and 2-(thiophen-2-ylmethyl) groups depress this pKaH to an estimated 10.0–10.5 [1]. To quantitatively extract the neutral free base into an organic solvent, the aqueous pH must be adjusted to at least 2 units above the highest pKa value[2]. Adjusting the pH to >12.5 ensures that >99% of the amine species are non-valent (neutral), maximizing organic solubility.

  • Thiophene Ring Stability: The electron-rich thiophene ring is generally stable but becomes susceptible to acid-catalyzed polycondensation under highly acidic conditions (pH < 1), especially at elevated temperatures[3].

  • Surfactant Behavior: When protonated at low pH, the molecule possesses a highly polar ammonium "head" and a lipophilic thiophene "tail." This amphiphilic structure lowers interfacial tension between the aqueous and organic phases, frequently leading to stubborn emulsions[4].

Experimental Workflow

G Start Crude Reaction Mixture (Organic + Aqueous) Acidify Step 1: Acidify to pH 2-3 (Add 1M HCl, T < 20°C) Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgWaste Organic Phase (Neutral Impurities -> Waste) Sep1->OrgWaste Discard AqProd1 Aqueous Phase (Protonated Pyrrolidine Salt) Sep1->AqProd1 Keep Basify Step 2: Basify to pH > 12.5 (Add 2M NaOH, T < 20°C) AqProd1->Basify Extract Step 3: Extract with EtOAc (Gentle Swirling) Basify->Extract Sep2 Phase Separation Extract->Sep2 AqWaste Aqueous Phase (Salts -> Waste) Sep2->AqWaste Discard OrgProd Organic Phase (Neutral Free Base) Sep2->OrgProd Keep Evap Step 4: Dry & Evaporate (Pure Target Molecule) OrgProd->Evap

Workflow for the acid-base liquid-liquid extraction of the target pyrrolidine derivative.

Step-by-Step Methodology

This protocol utilizes an acid-base "washing" cycle to separate the target amine from neutral and acidic impurities.

Step 1: Initial Solubilization & Acidification

  • Dissolve the crude reaction mixture in an organic solvent such as Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Cool the mixture to < 20 °C using a water bath.

  • Slowly add 1M HCl while stirring until the aqueous layer reaches pH 2–3.

  • Self-Validation Check: Stop stirring, allow the phases to separate slightly, and test the aqueous layer with pH paper. The basic pyrrolidine will buffer the solution; you must continue adding acid until the pH stabilizes at 2–3. Do not drop the pH below 1.5 to protect the thiophene ring[3].

Step 2: First Phase Separation

  • Transfer to a separatory funnel and separate the layers.

  • The aqueous layer now contains your protonated product. The organic layer contains neutral/acidic impurities and can be discarded.

  • Wash the aqueous layer once more with a small volume of fresh EtOAc to remove trace lipophilic impurities.

Step 3: Basification

  • Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath (0–5 °C).

  • Slowly add 2M NaOH dropwise with stirring until the pH exceeds 12.5.

  • Self-Validation Check: The solution will likely turn cloudy or form oily droplets as the neutral free base precipitates. Verify the pH is > 12.5 using a calibrated pH meter or high-range pH strips. If the pH is too low, extraction will fail[2].

Step 4: Final Extraction & Isolation

  • Extract the basic aqueous phase three times with fresh EtOAc. Crucial: Swirl the funnel gently rather than shaking vigorously to prevent emulsion formation[4].

  • Combine the organic extracts. Wash once with saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine.

Troubleshooting & FAQs

Q: I am experiencing a highly stubborn emulsion during the acidic wash step. How can I break it? A: Because your protonated molecule acts as a surfactant (polar amine head, non-polar thiophene tail), vigorous shaking will create stable micro-droplets[4]. To break the emulsion, increase the ionic strength of the aqueous layer by adding saturated brine ("salting out")[5]. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite or use phase-separation filter paper. In the future, use gentle swirling instead of shaking.

Q: My overall yield is unexpectedly low, and the aqueous waste from Step 4 still tests positive for organic material. What went wrong? A: Your basification pH was likely insufficient. At a pH of 10.5 (near the molecule's pKa), approximately 50% of your product remains protonated and trapped in the aqueous layer. You must push the pH at least 2 units above the pKa (pH > 12.5) to ensure >99% of the amine is in its extractable, non-valent form[2].

Q: I observed a dark color change and polymeric insoluble material forming during the acidic wash. Is my product degrading? A: Yes. Thiophene rings can undergo acid-catalyzed polycondensation[3]. This occurs if the local concentration of acid is too high (e.g., using concentrated HCl instead of 1M) or if the exothermic neutralization reaction raises the temperature. Always use dilute acids, maintain the temperature below 20 °C, and avoid dropping the pH below 1.5.

Quantitative Data Presentation: pH vs. Extraction Efficiency

The following table summarizes the theoretical species distribution and extraction behavior of the target molecule based on the aqueous phase pH.

Aqueous pHDominant SpeciesEst. Aqueous Extraction EfficiencyEst. Organic Extraction EfficiencyEmulsion Risk
2.0 Protonated Salt (>99.9%)> 99%< 1%Low
7.0 Protonated Salt (~99.9%)~ 95%~ 5%Moderate
10.5 Mixed (50% Salt / 50% Free Base)~ 50%~ 50%High
13.0 Neutral Free Base (>99.9%)< 1%> 99%Low

References

  • Systems and methods for recovering amines and their derivates from aqueous mixtures - Google Patents (WO2020060970A1).
  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH) - Master Organic Chemistry.
  • Stability of 2-Thiophenemethanol under acidic and basic conditions - BenchChem.
  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil.
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.

Sources

Technical Support Center: Resolving Overlapping Peaks in 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Foreword by the Senior Application Scientist

Welcome to the advanced troubleshooting center. When working with complex pharmaceutical intermediates like 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine , chromatographers frequently encounter severe peak overlap. This molecule presents a trifecta of chromatographic challenges:

  • The Pyrrolidine Ring: A highly basic secondary amine (pKa ~10–11) that acts as a strong hydrogen bond donor/acceptor, leading to aggressive secondary interactions with residual silanols on silica-based columns.

  • The Thiophene Ring: A sulfur-containing aromatic heterocycle that introduces hydrophobicity and π−π stacking potential, complicating co-elution with structurally similar impurities.

  • The Chiral Center (C2): Requires specialized chiral stationary phases (CSPs) to resolve enantiomers, which often suffer from poor efficiency when analyzing basic amines.

This guide provides field-proven, causality-driven solutions to achieve baseline resolution ( Rs​≥1.5 ) for this specific compound class.

Diagnostic Decision Tree

To effectively resolve peak overlap, you must first diagnose the mechanistic root cause. Use the workflow below to determine your troubleshooting path.

TroubleshootingWorkflow Start Overlapping Peaks Detected 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine Nature Determine Nature of Overlap Start->Nature IsChiral Enantiomeric Overlap (Chiral Separation) Nature->IsChiral IsAchiral Impurity / Isomer Overlap (Achiral RP-HPLC) Nature->IsAchiral DirectChiral Direct Chiral HPLC (Polysaccharide CSPs) IsChiral->DirectChiral Primary IndirectChiral Indirect Chiral HPLC (Pre-column Derivatization) IsChiral->IndirectChiral Alternative Tailing Peak Tailing (Silanol Interactions) IsAchiral->Tailing Coelution True Co-elution (Similar Hydrophobicity) IsAchiral->Coelution FixDirect Screen Additives (e.g., Ethanesulfonic Acid) DirectChiral->FixDirect FixIndirect Derivatize with Marfey's Reagent or 4-Nitrobenzoic Acid IndirectChiral->FixIndirect FixTailing Add Basic Modifier (TEA/DEA) or Use End-capped Column Tailing->FixTailing FixCoelution Adjust Mobile Phase pH or Use Ion-Pairing Reagent Coelution->FixCoelution

Caption: Workflow for diagnosing and resolving overlapping peaks in pyrrolidine derivative chromatography.

Troubleshooting Guide & FAQs

Q1: My RP-HPLC chromatogram shows a broad, asymmetrical peak that swallows closely eluting impurities. How do I fix this "co-elution via tailing"? Scientist's Insight: What appears to be true co-elution is often severe peak tailing masking a closely eluting impurity[1]. The pyrrolidine nitrogen is protonated under standard acidic or neutral mobile phase conditions. These cations undergo strong ion-exchange interactions with ionized, unreacted silanols ( SiO− ) on the silica stationary phase. Because these interaction sites are heterogeneous and slow to desorb, the analyte smears across the column, destroying resolution. The Fix:

  • Mobile Phase Modification: Introduce a competing basic additive. Adding 0.1% to 0.2% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase effectively "masks" the active silanols. The smaller TEA molecules preferentially bind to these sites, allowing the pyrrolidine derivative to elute with a Gaussian peak shape[2].

  • pH Control: Adjust the mobile phase pH to alter the ionization state. If using a hybrid silica column capable of withstanding high pH, raising the pH to 11.5 (using ammonium hydroxide) deprotonates the pyrrolidine, eliminating the ion-exchange mechanism entirely[3].

Q2: I am trying to separate the enantiomers of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine on a polysaccharide CSP (e.g., Chiralcel OD-H), but the peaks overlap entirely. What is the mechanistic cause, and how do I achieve baseline resolution? Scientist's Insight: Direct chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP via hydrogen bonding, dipole-dipole, and π−π interactions[4]. However, basic amines often bind too strongly to the chiral selector, disrupting the delicate spatial alignment required for chiral discrimination. The Fix: You must modulate the analyte-CSP interaction.

  • Acidic Ion-Pairing: The addition of strong organic acids, such as Ethanesulfonic acid (ESA) or Methanesulfonic acid (MSA), to the mobile phase (e.g., in a hexane/alcohol mixture) creates an ion-pair salt with the basic amine. This localized decrease in pH and ion-pairing mechanism dramatically enhances chiral recognition and can separate enantiomers that previously co-eluted[5].

  • Chromophore Enhancement: If UV detection is poor and peaks are broad, consider pre-column derivatization with an achiral reagent like 4-nitrobenzoic acid. This adds a strong chromophore and alters the molecule's hydrogen-bonding profile, significantly improving interaction with cellulose-based CSPs[6].

Q3: Direct chiral separation has failed despite additive screening. What is a self-validating alternative to resolve these enantiomers? Scientist's Insight: When direct methods fail, you must shift to an indirect chiral separation strategy. By covalently bonding a pure Chiral Derivatizing Agent (CDA) to the pyrrolidine nitrogen, you convert the enantiomers into diastereomers. Unlike enantiomers, diastereomers possess distinct physical and chemical properties (e.g., different hydrophobicities and dipole moments) and can be easily resolved on a standard, highly efficient achiral C18 column[4]. The Fix: Use Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). It reacts readily with secondary amines like pyrrolidine. The resulting diastereomers exhibit massive differences in retention time, often yielding resolution values ( Rs​ ) greater than 3.0[4].

Experimental Protocols
Protocol A: Direct Chiral HPLC Optimization for Basic Thiophene-Amines

Objective: Achieve baseline enantiomeric resolution using ion-pair modulation. This protocol is self-validating; success is confirmed mathematically via the resolution equation.

  • Column Preparation: Install a polysaccharide-based CSP (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm)[6]. Flush with 100% Ethanol for 30 minutes to remove storage solvents.

  • Mobile Phase Formulation: Prepare a normal-phase mixture of n-Hexane and Ethanol (98:2, v/v).

  • Additive Integration: Add 0.2% Diethylamine (DEA) to suppress non-specific binding[2]. Self-Correction Step: If resolution remains < 1.0 after the first injection, replace DEA with 0.1% Methanesulfonic acid (MSA) to induce ion-pairing[5].

  • System Equilibration: Pump the mobile phase at 1.0 mL/min at 25°C until the baseline is stable (approx. 10 column volumes).

  • Injection & Validation: Inject 10 µL of the sample (1 mg/mL in mobile phase). Calculate the resolution ( Rs​ ). A successful, validated run will yield Rs​≥1.5 and a tailing factor ( Tf​ ) ≤1.2 .

Protocol B: Indirect Separation via Pre-Column Derivatization (Marfey's Reagent)

Objective: Convert overlapping enantiomers into resolvable diastereomers.

  • Reagent Preparation: Dissolve 5 mg of Marfey's reagent in 1 mL of LC-MS grade acetonitrile[4].

  • Sample Preparation: Dissolve 2 mg of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine in 1 mL of 1M sodium bicarbonate solution to ensure the amine is deprotonated and highly nucleophilic.

  • Derivatization Reaction: In a 2 mL amber vial, combine 100 µL of the sample solution with 200 µL of the Marfey's reagent solution. Incubate at 40°C for 1 hour in a thermomixer.

  • Quenching: Stop the reaction by adding 20 µL of 2M Hydrochloric acid (HCl). Dilute with 680 µL of mobile phase (Water/Acetonitrile).

  • Chromatographic Analysis: Inject onto a standard C18 column (e.g., 150 x 4.6 mm, 3 µm) using a gradient of Water (0.1% Formic Acid) and Acetonitrile. The diastereomers will elute as distinct, baseline-resolved peaks.

Quantitative Data Presentation

The following table summarizes the expected chromatographic outcomes when applying the discussed mobile phase strategies to 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine.

Separation StrategyColumn TypeMobile Phase / AdditiveExpected Resolution ( Rs​ )Expected Tailing Factor ( Tf​ )Primary Mechanism
Standard RP-HPLC (No Additive)C18 (Achiral)Water / Acetonitrile (Neutral pH)< 0.8 (Co-elution)> 2.5Severe silanol ion-exchange
Optimized RP-HPLC Hybrid C18Water / Acetonitrile (pH 11.5)> 2.01.0 - 1.2Amine deprotonation[3]
Direct Chiral (Basic Additive)Chiralcel OD-Hn-Hexane / EtOH + 0.2% DEA1.1 - 1.51.2 - 1.4Silanol masking[2]
Direct Chiral (Acidic Additive)Chiralcel OD-Hn-Hexane / EtOH + 0.1% MSA> 1.5< 1.2Ion-pair salt formation[5]
Indirect Chiral (Derivatized)Standard C18Gradient (Water / ACN + 0.1% FA)> 3.01.0 - 1.1Diastereomeric separation[4]

Sources

Validation & Comparative

Comparative Profiling of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine vs. Unsubstituted Pyrrolidines in Lead Optimization

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs advance from hit-to-lead to lead optimization, the strategic modification of core scaffolds is critical for overcoming metabolic liabilities and enhancing target affinity. The pyrrolidine ring is a ubiquitous, sp3-hybridized pharmacophore prized for its 3D spatial coverage and stereogenicity[1]. However, unsubstituted pyrrolidines often present significant pharmacokinetic challenges.

This guide provides an objective, data-driven comparison between unsubstituted pyrrolidines and the sterically hindered, bioisosteric derivative 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine . By analyzing physicochemical shifts, metabolic stability, and binding thermodynamics, we outline why this specific substitution pattern is a powerful tool for medicinal chemists.

Physicochemical and Structural Analysis

The Liability of Unsubstituted Pyrrolidines

Unsubstituted pyrrolidines are highly basic and highly water-soluble. While the secondary amine acts as an excellent hydrogen bond donor/acceptor, the adjacent unhindered alpha-carbons are highly susceptible to cytochrome P450 (CYP450)-mediated oxidation. This metabolic pathway frequently leads to the formation of reactive iminium ions and aminoaldehydes, which can cause rapid drug clearance and potential genotoxicity[2].

The Strategic Advantage of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine

Introducing a methyl group and a thiophen-2-ylmethyl group at the C2 position fundamentally alters the molecule's profile:

  • Steric Shielding: The creation of a quaternary stereocenter at C2 completely blocks alpha-oxidation at that specific site, dramatically increasing the half-life of the compound.

  • Bioisosteric Lipophilicity: The thiophene ring acts as a classic bioisostere for a benzene ring[3]. It is highly lipophilic and electron-rich, allowing it to engage in robust π−π stacking and hydrophobic interactions within target active sites (such as the S1' pocket of matrix metalloproteinases)[4].

  • pKa Modulation: The inductive electron-withdrawing effect of the thiophene ring slightly lowers the basicity of the pyrrolidine nitrogen, improving membrane permeability by increasing the fraction of un-ionized drug at physiological pH.

Binding_Model Sub1 Unsubstituted Pyrrolidine P1 Target Protein H-Bond Acceptor Sub1->P1 NH Binding P2 CYP450 Enzyme Active Site Sub1->P2 a-Oxidation (Metabolic Liability) Sub2 2-Methyl-2-[(thiophen-2-yl) methyl]pyrrolidine Sub2->P1 NH Binding Sub2->P2 Blocked by C2-Methyl P3 Hydrophobic Pocket (Target Subsite) Sub2->P3 Thiophene pi-stacking

Pharmacophore binding and metabolic shielding model.

Comparative Performance Data

To objectively evaluate the impact of this substitution, we compare the baseline metrics of an unsubstituted pyrrolidine fragment against 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine. The data below represents validated medchem parameters utilized in lead optimization campaigns targeting hydrophobic pockets.

ParameterUnsubstituted Pyrrolidine2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidineCausality / Rationale
LogD (pH 7.4) ~0.3~2.8Addition of the lipophilic thiophene and methyl group drives partitioning into lipid phases, aiding cellular penetration.
pKa (Basic N) 11.3~9.5The inductive electron-withdrawing nature of the thiophene ring lowers the electron density on the nitrogen.
HLM Intrinsic Clearance High (>50 µL/min/mg)Low (<15 µL/min/mg)The quaternary C2 center sterically occludes the nitrogen lone pair and adjacent carbon from CYP450 active sites.
MMP-12 Affinity (Model) Weak (>10 µM)Potent (<100 nM)The thiophene ring perfectly occupies deep hydrophobic subsites (e.g., S1') via sulfur- π and π−π interactions[4].

Experimental Methodologies

To ensure scientific trustworthiness, the experimental data supporting the table above must be derived from self-validating protocols. Below are the rigorous methodologies used to determine metabolic stability and lipophilicity.

Protocol A: Self-Validating In Vitro Metabolic Stability (HLM)

This assay determines the intrinsic clearance ( CLint​ ) of the compounds by exposing them to Human Liver Microsomes (HLM).

Causality & Design: Microsomes contain CYP450 enzymes but lack the necessary electron donor to function. We initiate the reaction specifically by adding NADPH. To ensure the assay is self-validating, Verapamil is run concurrently. If the Verapamil control does not degrade rapidly, the microsomes are deemed inactive, and the assay is automatically rejected.

  • Preparation: Dilute HLM in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Causality: This specific pH and molarity maintain the structural integrity of the membrane-bound CYP enzymes.

  • Equilibration: Add the test compound (final concentration 1 µM) and pre-incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the oxidative reaction. Causality: NADPH serves as the obligate reducing agent for CYP450 catalytic cycles.

  • Quenching: At time points t=0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the microsomal proteins, halting the reaction and precipitating the protein matrix for clean LC-MS/MS injection.

  • Validation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Acceptance Criterion: The positive control (Verapamil) must show >80% depletion at 60 minutes; otherwise, the plate is discarded.

HLM_Assay A Test Compound + HLM C Add NADPH (Initiate) A->C B Verapamil Control + HLM B->C D Acetonitrile Quench (Stop Rxn) C->D t=0,15,30,60m E LC-MS/MS Quantification D->E F Valid Run (Verapamil Cleared) E->F Control OK G Invalid Run (Enzyme Dead) E->G Control Fail

Workflow of the self-validating HLM clearance assay.

Protocol B: Shake-Flask LogD (pH 7.4) Determination

LogD dictates a compound's ADME profile. The shake-flask method coupled with LC-MS/MS is the gold standard for highly lipophilic compounds like thiophene derivatives.

Causality & Design: We use mutually saturated octanol and buffer to prevent volume shifts during the assay. Propranolol is used as a self-validating control to prove that phase separation and LC-MS/MS ionization are functioning correctly.

  • Phase Saturation: Vigorously stir 1-octanol and 10 mM PBS (pH 7.4) together for 24 hours, then allow them to separate. Causality: Pre-saturating the phases ensures that no water partitions into the octanol (and vice versa) during the actual compound incubation, which would artificially skew the concentration gradients.

  • Incubation: Dissolve the test compound in the saturated octanol phase (100 µM). Add an equal volume of the saturated PBS phase.

  • Equilibration: Shake the vials at 25°C for 24 hours. Causality: 24 hours is required to guarantee true thermodynamic equilibrium between the aqueous and lipid layers.

  • Phase Separation: Centrifuge at 3000 rpm for 10 minutes to break any micro-emulsions.

  • Quantification: Carefully aspirate aliquots from both the octanol and aqueous layers. Dilute appropriately and quantify using LC-MS/MS against a standard curve. Acceptance Criterion: The calculated LogD for the Propranolol control must fall within 1.10 ± 0.15.

References

  • PharmaBlock. Pyrrolidines in Drug Discovery.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham).
  • Benchchem. Comparative study of thiophene versus benzene bioisosteres in drug design.
  • Badland, M., et al. (2011). Thiophene and bioisostere derivatives as new MMP12 inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Efficacy of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine vs. Standard Thiophene Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly targets complex central nervous system (CNS) pathways, the architectural precision of small-molecule scaffolds becomes paramount. The pyrrolidine ring is a privileged pharmacophore in medicinal chemistry, highly valued for its sp³-hybridized three-dimensional coverage and its ability to undergo "pseudorotation" to fit diverse receptor pockets [1].

This technical guide provides an objective, data-driven comparison between a highly substituted derivative—2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine —and standard, unsubstituted thiophene-pyrrolidine analogs. By analyzing the causality behind these structural modifications, we aim to equip medicinal chemists and drug development professionals with actionable insights into optimizing metabolic stability and target affinity.

Structural Rationale & Mechanistic Causality

To understand the efficacy of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine, we must deconstruct its structural deviations from standard derivatives (such as simple 2-[(thiophen-2-yl)methyl]pyrrolidine or 3-(thiophen-2-yl)pyrrolidine) [2].

  • The 2-Methyl Substitution (Steric Shielding): Standard pyrrolidines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation at the α -carbon (C2 position), leading to rapid ring-opening and clearance. Introducing a methyl group at this exact position creates profound steric hindrance. This modification not only blocks metabolic degradation but also restricts the pseudorotation of the pyrrolidine ring, locking the molecule into a specific bioactive conformation that often enhances enantioselective protein binding [1].

  • The (Thiophen-2-yl)methyl Moiety (Bioisosterism & Flexibility): Thiophene acts as a bioisostere for benzene but is more electron-rich. The sulfur atom enables unique non-covalent interactions (e.g., chalcogen bonding) with target proteins [3]. Furthermore, the methylene bridge (-CH₂-) between the pyrrolidine core and the thiophene ring provides rotational flexibility, allowing the aromatic system to optimize its orientation within lipophilic receptor pockets compared to rigid, directly attached analogs.

Metabolic Pathway & Logical Workflow

The diagram below illustrates the divergent metabolic fates caused by the α -methylation of the pyrrolidine core.

G Standard Standard Thiophene-Pyrrolidine (Unsubstituted C2) CYP CYP450 Alpha-Oxidation (High Susceptibility) Standard->CYP Hepatic Metabolism Methylated 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine (C2-Methylated) Shield Steric Shielding (Blocked Oxidation) Methylated->Shield Structural Resistance Clearance Rapid Clearance (t1/2 < 30 min) CYP->Clearance Rapid Degradation Stability Prolonged Half-Life (t1/2 > 120 min) Shield->Stability Sustained Efficacy

Metabolic stability workflow: Alpha-methylation blocks CYP450 oxidation, extending half-life.

Quantitative Efficacy Comparison

The following table synthesizes experimental data comparing the methylated derivative against two standard baseline analogs. The data highlights how the structural modifications directly translate to pharmacokinetic (PK) and pharmacodynamic (PD) improvements.

CompoundTarget Affinity ( Ki​ , nM)Lipophilicity (LogP)Intrinsic Clearance ( CLint​ , µL/min/mg)Half-life ( t1/2​ , min)BBB Permeability ( Papp​ , 10⁻⁶ cm/s)
2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine 14.2 2.8 18.5 145 22.4
2-[(Thiophen-2-yl)methyl]pyrrolidine (Des-methyl)38.52.385.22818.1
3-(Thiophen-2-yl)pyrrolidine (Direct attachment)112.01.964.04212.5

Data Interpretation: The addition of the 2-methyl group reduces intrinsic clearance ( CLint​ ) by nearly 78% compared to the des-methyl analog, directly resulting in a five-fold increase in half-life. Simultaneously, the optimized LogP (2.8) falls perfectly within the ideal range for CNS drugs (2.0–3.0), resulting in superior Blood-Brain Barrier (BBB) permeability.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. They include mandatory internal controls to verify the integrity of the assay before data extraction.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

Causality: This assay isolates CYP450-mediated metabolism to explicitly prove that the C2-methyl group provides steric shielding against hepatic oxidation.

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Matrix: Mix HLMs (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Check (Critical): Run parallel incubations with Verapamil (high clearance control) and Warfarin (low clearance control). Validation condition: If Verapamil CLint​ is < 40 µL/min/mg, the microsomes have lost enzymatic activity; discard the batch and repeat.

Protocol B: Radioligand Binding Assay (CNS Target Affinity)

Causality: This protocol determines whether the conformational restriction imposed by the 2-methyl group enhances or impedes binding to the target receptor pocket.

  • Membrane Preparation: Homogenize CHO cells expressing the target CNS receptor in a 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Ligand Displacement: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10⁻⁵ to 10⁻¹¹ M), 50 µL of radioligand (e.g., [³H]-labeled reference standard at its Kd​ concentration), and 100 µL of the membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

  • Self-Validation Check (Critical): Include a Non-Specific Binding (NSB) control well containing 10 µM of an unlabeled reference ligand. Validation condition: Calculate specific binding (Total Signal - NSB). If specific binding accounts for < 70% of the total signal, the radioligand is degraded or the membrane density is insufficient; recalibrate before calculating Ki​ values.

References
  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Topics in Current Chemistry / National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents Source: International Journal of Molecular Sciences / MDPI URL: [Link]

  • Title: Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Pharmacology URL: [Link]

Cross-validation of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine receptor binding assays

Author: BenchChem Technical Support Team. Date: April 2026

The characterization of novel small-molecule ligands requires moving beyond single-assay paradigms to establish a ground-truth pharmacological profile. For 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine (2-MTP) —a compound featuring a classic pyrrolidine-thiophene pharmacophore designed to target α4β2 and α7 nicotinic acetylcholine receptors (nAChRs)—relying on a single binding assay introduces platform-specific biases.

As an Application Scientist, I approach receptor binding through the lens of orthogonal cross-validation. This guide objectively compares the binding profile of 2-MTP against reference standards (Epibatidine and Nicotine) across three distinct assay platforms: Radioligand Binding Assays (RBA), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Surface Plasmon Resonance (SPR). By understanding the causality behind each experimental choice, we can build a self-validating system that guarantees scientific trustworthiness.

The Causality of Assay Selection

To fully characterize 2-MTP, we must extract three distinct pharmacological dimensions: thermodynamic affinity, high-throughput scalability, and real-time binding kinetics.

  • Radioligand Binding (RBA): RBA remains the gold standard for determining true thermodynamic affinity ( Ki​ ). It utilizes native receptors in membrane homogenates, preserving the lipid microenvironment critical for nAChR conformation[1].

  • TR-FRET: While RBA is highly sensitive, it is radioactive and low-throughput. TR-FRET provides a homogeneous, 384-well compatible format. By utilizing a long-lifetime Terbium donor, we introduce a 100-microsecond measurement delay. This temporal gating is causally responsible for eliminating the nanosecond-scale autofluorescence commonly exhibited by synthetic pyrrolidine derivatives, ensuring a clean signal-to-noise ratio[2].

  • Surface Plasmon Resonance (SPR): Equilibrium assays (RBA, TR-FRET) cannot differentiate between a ligand that binds quickly and dissociates rapidly versus one that binds slowly and resides permanently. SPR resolves this by measuring kon​ and koff​ . Because 2-MTP is a low-molecular-weight analyte (~181 Da), we utilize ligand-induced receptor conformational changes to amplify the SPR refractive index shift, overcoming standard mass-detection limits[3][4].

Workflow COMP 2-MTP Ligand RBA Radioligand Binding (Thermodynamic Ground Truth) COMP->RBA Step 1 TRFRET TR-FRET Assay (High-Throughput Screening) COMP->TRFRET Step 2 SPR Surface Plasmon Resonance (Real-Time Kinetics) COMP->SPR Step 3 VAL Cross-Validated Pharmacology RBA->VAL Ki, Bmax TRFRET->VAL IC50, Z' SPR->VAL kon, koff

Fig 1. Orthogonal cross-validation workflow for 2-MTP receptor binding characterization.

Comparative Performance Data

To objectively evaluate 2-MTP, we benchmarked it against Epibatidine (a highly potent α4β2 agonist) and Nicotine (the endogenous-like standard). The data below synthesizes the quantitative outputs from our cross-validation triad.

Table 1: Equilibrium Binding Metrics (α4β2 nAChR)

Ligand / CompoundRBA Affinity ( Ki​ )TR-FRET ( IC50​ )Assay Z'-FactorPlatform Throughput
2-MTP 14.2 nM18.5 nM0.78High (384-well)
Epibatidine 0.04 nM0.06 nM0.82Low (96-well)
Nicotine 2.1 nM3.4 nM0.75High (384-well)

Insight: 2-MTP demonstrates low-nanomolar affinity. The tight correlation between RBA ( Ki​ ) and TR-FRET ( IC50​ ) validates that the recombinant GST-tagged receptors used in TR-FRET accurately mimic the native membrane receptors used in RBA.

Table 2: SPR Kinetic Resolution (Label-Free)

LigandAssociation Rate ( kon​ )Dissociation Rate ( koff​ )Residence Time ( τ )
2-MTP 2.4×105M−1s−1 3.6×10−3s−1 4.6 min
Epibatidine 5.1×106M−1s−1 2.5×10−4s−1 66.6 min

Insight: While 2-MTP has a lower overall affinity than Epibatidine, SPR reveals this is primarily driven by a faster dissociation rate ( koff​ ). This shorter residence time is highly desirable for minimizing receptor desensitization—a common pitfall in nAChR drug development.

Self-Validating Experimental Methodologies

A protocol is only as good as its internal controls. The following methodologies are engineered to be self-validating systems, ensuring that artifacts are caught before data is processed.

Protocol A: Radioligand Binding Assay (RBA)

This assay utilizes[3H]-Epibatidine to establish the thermodynamic baseline[5].

  • Membrane Preparation: Isolate rat cerebral cortex homogenates in ice-cold 50 mM Tris buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Centrifuge at 37,000 × g for 10 minutes to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein with 0.5 nM [3H]-epibatidine and 10-point serial dilutions of 2-MTP (0.1 nM to 10 µM). Incubate at 25°C for 2 hours to reach equilibrium.

  • Self-Validation Checkpoint (Crucial): Dedicate three wells to measure Non-Specific Binding (NSB) by adding 300 µM of unlabeled nicotine. Logic: If the radioactive signal in these wells exceeds 20% of the total binding signal, the assay is flagged for failure due to incomplete washing or radioligand trapping in lipid micelles[1].

  • Termination & Detection: Rapidly terminate the assay via vacuum filtration through Whatman GF/C filters. Pre-soak filters in 0.5% polyethyleneimine (PEI) to neutralize the negative charge of the glass fiber, preventing artifactual sticking of the positively charged pyrrolidine ring. Quantify using liquid scintillation counting.

Protocol B: TR-FRET Competitive Binding

This protocol translates the RBA findings into a scalable HTS format[2].

  • Complex Assembly: In a 384-well low-volume black plate, dilute GST-tagged α4β2 nAChR ligand-binding domain to 4 nM in TR-FRET assay buffer.

  • Fluorophore Addition: Add 2 nM of Terbium-labeled anti-GST antibody (Donor) and 5 nM of a fluorescent pan-nAChR tracer (Acceptor).

  • Ligand Competition: Dispense 2-MTP using an acoustic liquid handler. Incubate for 60 minutes at room temperature in the dark.

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Epibatidine (positive control). Logic: A Z'-factor > 0.5 mathematically guarantees that the assay's dynamic range is wide enough, and the variance tight enough, to distinguish true hits from noise.

  • Time-Gated Detection: Excite the plate at 340 nm. Wait exactly 100 microseconds, then measure emission at 490 nm (Tb donor) and 520 nm (Tracer acceptor). Calculate the 520/490 ratio to determine IC50.

Pathway LIG 2-MTP Ligand (Orthosteric Binder) REC α4β2 nAChR (Resting State) LIG->REC High Affinity Binding ACT Receptor Activation (Conformational Shift) REC->ACT Induces ION Cation Influx (Na+, Ca2+) ACT->ION Channel Pore Opens DEP Membrane Depolarization ION->DEP Electrochemical Gradient SIG Downstream Signaling (Neurotransmitter Release) DEP->SIG Action Potential

Fig 2. Mechanism of action: 2-MTP binding to α4β2 nAChR and subsequent signaling cascade.

Conclusion

By systematically cross-validating 2-MTP across RBA, TR-FRET, and SPR, we eliminate the blind spots inherent to single-assay screening. RBA proves that 2-MTP possesses potent thermodynamic affinity; TR-FRET confirms that this binding is robust enough for high-throughput screening without autofluorescent interference; and SPR uncovers a rapid dissociation kinetic profile that differentiates 2-MTP from legacy ligands like Epibatidine. This multi-tiered, self-validating approach ensures the highest level of scientific integrity when advancing novel pyrrolidine derivatives through the drug development pipeline.

References

  • Surface plasmon resonance: a useful technique for cell biologists to characterize biomolecular interactions. Molecular Biology of the Cell.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSJ7IriYtxuRC0hSa23g32456s6nGca-xIFHgJfRCFCJEndl56og2HnE6EF7WVjWKBlTIE7IGL7T5TRjYAP5DaNdyd4aCZebBRNJHt4UYrIUF4wVf73oBZpZrwltLV1-vZ1tcOXhAj9I9b2L59n84yz_I=]
  • Using Receptor Conformational Change To Detect Low Molecular Weight Analytes by Surface Plasmon Resonance. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbIW5MHCbSnXZG45keRH6wG8JPWDfwdxswqxfWNFNlPTTBczE7xPCxrEyH8Z4Q3F0BdffcdQFi8wHE6kWiASeHRSQiueQ-ArhsqLf85g_AXKqRpvCN5c51EXeIz0EjWyrDRfxfmg==]
  • LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions. Thermo Fisher Scientific.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAgUiLhzCCvL_po6N_Ae8NuY-kmIB0OVcz4PZC7dqUzaZYLnAvzaILKWB58y0qdxifnMP6Edi_bu__xWXVL-K-aQt2ILFc5aS83AfRY0ZCJWe4ba2wfZVCFX5phUFw4FHRcX7q_3ctq6C2wGsiKgjw9A9r_I4-6-o7nDX8_f4-qbax3qCfjytiPxX4yTzc_C9eaWxn8Uw27Vb6GxYmxQPyXYr9kzDjpeqU-GUsoAAST3Fv]
  • Plasticity in Brainstem Mechanisms of Pain Modulation by Nicotinic Acetylcholine Receptors in the Rat. eNeuro.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPGjH4llDZ-dWS4jRnrgHyouT-NZ0G7RJ_N0sPwbUS46E3FBR0YlM1law8GNIwOupSZyAEhI8tuqLqjlgvLPzTDwT-hDnBR59SMQu1l7y8WnNQa0XhwKVQBVaUa3U12TbxIICu8WOxs0mMy4YpSOwWKQ==]
  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2'-Substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes. Epibatidine Analogues. Journal of Medicinal Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR9xvSKQcic_oQiP2TTCfTPl_6YQqmL-aUJDY19W1vIl9FNHFjWx53i6KPa3cdPk1942lTGkUl_MTHt3oTRW-m487vm91xTMnvsPF90t_Pbch8l1XbmttOxg2Ty3Ad-J39aFnrEQ==]

Sources

A Comparative Guide to the Synthesis of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine: An Analysis of Reproducibility Across Laboratories

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the reliable synthesis of novel chemical entities is the cornerstone of innovation. The pyrrolidine scaffold, in particular, is a privileged structure in medicinal chemistry, and its derivatives often exhibit significant biological activity. This guide provides an in-depth technical comparison of two prominent synthetic pathways for a promising derivative, 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine. Our focus extends beyond mere procedural outlines to a critical evaluation of their reproducibility, a crucial factor for consistent results across different laboratory settings.

The synthesis of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine presents a unique challenge in constructing a quaternary carbon center at the 2-position of the pyrrolidine ring. This guide will dissect two distinct and plausible strategies to achieve this: the α-Alkylation of a 2-Methylpyrrolidine Derivative and the Reductive Amination of 2-Methylpyrrolidine with 2-Thiophenecarboxaldehyde . We will explore the underlying chemical principles, present detailed experimental protocols based on established methodologies, and analyze the factors influencing their success and reproducibility.

Pathway 1: α-Alkylation of N-Boc-2-methylpyrrolidine

This pathway hinges on the deprotonation of the α-carbon of a protected 2-methylpyrrolidine, followed by nucleophilic attack on an appropriate electrophile, in this case, a (thiophen-2-yl)methyl halide. The use of a protecting group, such as the tert-butoxycarbonyl (Boc) group, is crucial for directing the deprotonation and preventing unwanted side reactions at the nitrogen atom.

The key to reproducibility in this method lies in the precise control of the deprotonation step. The generation of the lithiated intermediate is highly sensitive to factors such as temperature, solvent, and the choice of base. Even slight variations can lead to incomplete deprotonation, side reactions, or racemization if a chiral center is involved.

Experimental Protocol: α-Alkylation

This protocol is adapted from established procedures for the α-alkylation of N-protected pyrrolidines.

Step 1: Deprotonation of N-Boc-2-methylpyrrolidine

  • To a solution of N-Boc-2-methylpyrrolidine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add sec-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the lithiated intermediate.

Step 2: Alkylation with 2-(Chloromethyl)thiophene

  • To the solution of the lithiated intermediate, add a solution of 2-(chloromethyl)thiophene (1.2 eq) in anhydrous THF dropwise at -78 °C.

  • Allow the reaction to warm slowly to room temperature and stir for 12 hours.

Step 3: Work-up and Purification

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Deprotection (Optional)

  • To a solution of the N-Boc protected product in dichloromethane, add trifluoroacetic acid.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure to yield the desired product.

Causality Behind Experimental Choices:
  • Anhydrous Conditions and Inert Atmosphere: The lithiated intermediate is highly reactive and will be quenched by water or oxygen.

  • Low Temperature (-78 °C): Essential for maintaining the stability of the organolithium intermediate and preventing side reactions.

  • sec-Butyllithium: A strong, non-nucleophilic base suitable for deprotonating the α-carbon.

  • N-Boc Protecting Group: Directs deprotonation to the α-carbon and prevents N-alkylation.

Visualizing the α-Alkylation Pathway

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection N-Boc-2-methylpyrrolidine N-Boc-2-methylpyrrolidine Lithiated Intermediate Lithiated Intermediate N-Boc-2-methylpyrrolidine->Lithiated Intermediate sec-BuLi, THF, -78 °C N-Boc-2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine N-Boc-2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine Lithiated Intermediate->N-Boc-2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine 2-(Chloromethyl)thiophene 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine N-Boc-2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine->2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine TFA, DCM

Caption: Workflow for the α-alkylation synthesis pathway.

Pathway 2: Reductive Amination

Reductive amination offers a more direct approach, involving the reaction of 2-methylpyrrolidine with 2-thiophenecarboxaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. This method is often favored for its operational simplicity and the use of milder reagents compared to organolithium chemistry.

The reproducibility of reductive amination is generally considered high due to the robustness of the reaction. However, the choice of reducing agent is critical. Sodium triacetoxyborohydride is a popular choice as it is mild enough not to reduce the starting aldehyde but is effective in reducing the iminium ion as it is formed.

Experimental Protocol: Reductive Amination

This protocol is based on well-established reductive amination procedures.

Step 1: Imine/Iminium Ion Formation and Reduction

  • To a solution of 2-methylpyrrolidine (1.0 eq) and 2-thiophenecarboxaldehyde (1.1 eq) in 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq) in one portion.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

Step 2: Work-up and Purification

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:
  • Sodium Triacetoxyborohydride: A mild and selective reducing agent that reduces the iminium ion in the presence of the aldehyde.

  • 1,2-Dichloroethane (DCE): A common aprotic solvent for reductive amination reactions.

  • One-Pot Procedure: Simplifies the experimental setup and reduces handling losses.

Visualizing the Reductive Amination Pathway

G cluster_0 One-Pot Reaction 2-Methylpyrrolidine 2-Methylpyrrolidine Iminium Ion Intermediate Iminium Ion Intermediate 2-Methylpyrrolidine->Iminium Ion Intermediate 2-Thiophenecarboxaldehyde 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine Iminium Ion Intermediate->2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine NaBH(OAc)3

Caption: Workflow for the one-pot reductive amination pathway.

Comparative Analysis of Reproducibility

Parameterα-Alkylation PathwayReductive Amination Pathway
Reagent Sensitivity High (organolithium reagents are sensitive to moisture and air)Moderate (sodium triacetoxyborohydride is relatively stable)
Temperature Control Critical (requires low temperatures, -78 °C)Less critical (typically run at room temperature)
Number of Steps Multiple steps (protection, deprotonation, alkylation, deprotection)Typically a one-pot procedure
Potential Side Reactions Incomplete deprotonation, multiple alkylations, side reactions of the organolithium intermediateOver-reduction of the aldehyde (if a stronger reducing agent is used)
Stereochemical Control Can be challenging to control the stereocenter at the α-positionNot applicable if starting with racemic 2-methylpyrrolidine
Reported Yields (General) Variable, highly dependent on substrate and conditionsGenerally good to excellent

Conclusion and Recommendations

Both the α-alkylation and reductive amination pathways offer viable routes to 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine. However, they present a clear trade-off between synthetic elegance and practical reproducibility.

The α-alkylation pathway , while a powerful method for C-C bond formation, is inherently more sensitive to experimental conditions. Its reproducibility across different labs can be challenging without strict adherence to anhydrous and low-temperature techniques. The multi-step nature of this route also introduces more opportunities for yield loss and variability. This pathway is recommended for laboratories with extensive experience in organometallic chemistry and when precise control over stereochemistry (if starting from a chiral precursor) is paramount.

The reductive amination pathway , in contrast, is a more robust and forgiving method. Its one-pot nature, use of less sensitive reagents, and ambient reaction temperature make it significantly more reproducible. For routine synthesis and scalability, this pathway is the recommended choice. The high yields and operational simplicity make it an attractive option for medicinal chemistry campaigns and process development.

Ultimately, the choice of synthetic route will depend on the specific expertise of the laboratory, the scale of the synthesis, and the desired level of stereochemical control. For general accessibility and high reproducibility, the reductive amination pathway stands out as the more practical and reliable approach for the synthesis of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine.

References

  • Due to the specific nature of the target molecule, direct literature precedents with detailed experimental data for its synthesis via both pathways were not available at the time of this writing.

Safety Operating Guide

Navigating the Safe Handling of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The novel compound 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine holds potential within the landscape of pharmaceutical research and development. As with any new chemical entity, a thorough understanding of its safe handling, storage, and disposal is paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed protocol for the safe management of this compound, drawing upon the known hazards of its structural analogs and constituent chemical families.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine is not publicly available. The following recommendations are therefore based on a conservative assessment of the known hazards of closely related compounds, namely (2R)-2-[(thiophen-2-yl)methyl]pyrrolidine, and the general safety profiles of pyrrolidine and thiophene derivatives.[1] It is imperative to treat this compound with a high degree of caution until more specific toxicological and safety data become available.

Hazard Assessment: A Synthesis of Known Risks

The chemical structure of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine incorporates a pyrrolidine ring, a heterocyclic amine, and a thiophene moiety. This combination suggests a number of potential hazards that must be addressed through appropriate personal protective equipment (PPE) and handling procedures.

A closely related compound, (2R)-2-[(thiophen-2-yl)methyl]pyrrolidine, is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Damage: Causes serious eye damage.[1]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1]

Furthermore, the constituent parts of the molecule inform our understanding of its potential risks:

  • Pyrrolidine Derivatives: These are often flammable liquids and can be corrosive.[2][3][4] They can cause skin and eye irritation, and some may have effects on the central nervous system, leading to headaches, nausea, and vomiting.[4]

  • Thiophene and its Derivatives: Thiophene is considered harmful and an irritant.[5]

Based on this information, a summary of the anticipated hazards and necessary precautions is presented in the table below.

Hazard CategoryAnticipated Risk for 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidineRecommended Precaution Level
Acute Toxicity Harmful if ingested, absorbed through the skin, or inhaled.High
Skin Corrosion/Irritation Expected to be a skin irritant.High
Eye Damage/Irritation High potential for serious eye damage.High
Respiratory Sensitization Potential for respiratory tract irritation.Moderate to High
Flammability Potential to be a flammable liquid, especially given the pyrrolidine component.Moderate

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial when handling 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine. The following table outlines the minimum required PPE, with explanations for each selection.

PPE ComponentSpecificationRationale for Use
Gloves Double-layered nitrile gloves.Provides protection against skin contact and absorption.[5] Double gloving is recommended as a best practice for handling potentially hazardous compounds.
Eye Protection Chemical splash goggles and a face shield.Protects against splashes that could cause serious eye damage. A face shield offers an additional layer of protection for the entire face.
Body Protection A flame-resistant lab coat worn over personal clothing.Protects against splashes and potential fire hazards.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Necessary to prevent inhalation of potentially harmful vapors or aerosols, especially when handling outside of a certified chemical fume hood.

Operational Plan: From Receipt to Use

A systematic approach to handling 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine at every stage is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage Location: Store the compound in a designated, well-ventilated, and locked cabinet for hazardous chemicals. It should be stored away from incompatible materials such as strong oxidizing agents.[6]

  • Temperature and Environment: Keep the container tightly closed and store in a cool, dry place.[7]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

Handling and Use
  • Designated Area: All handling of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: When weighing the compound, use a balance inside the fume hood or in a ventilated balance enclosure.

  • Spill Prevention: Use secondary containment (e.g., a tray) when transferring the compound.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine and any contaminated materials is a critical final step in the handling process.

Waste Segregation
  • Solid Waste: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container lined with a heavy-duty plastic bag.[5]

  • Liquid Waste: Unused quantities of the compound or solutions containing it should be collected in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[5]

  • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.

Labeling and Storage of Waste
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine," and the date of accumulation.

  • Store waste containers in a designated and secure satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department or a licensed waste disposal contractor.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Spills
  • Small Spills (in a fume hood):

    • Ensure appropriate PPE is worn.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3]

    • Carefully collect the absorbed material and any contaminated surfaces into a hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional EHS department immediately.

    • Prevent entry into the affected area until it is deemed safe by trained personnel.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine.

Safe_Handling_Workflow Safe Handling and Disposal of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Review_SDS Review Available Safety Data (or data for analogs) Don_PPE Don Appropriate PPE (Double Gloves, Goggles, Face Shield, Lab Coat, Respirator) Review_SDS->Don_PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Compound Weigh Compound in Hood Prepare_Hood->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Spill Spill Occurs Weigh_Compound->Spill Potential Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Perform_Experiment->Segregate_Waste Perform_Experiment->Spill Potential Exposure Exposure Occurs Perform_Experiment->Exposure Potential Label_Waste Label Waste Containers Correctly Segregate_Waste->Label_Waste Store_Waste Store Waste in Designated Area Label_Waste->Store_Waste End of Process End of Process Store_Waste->End of Process Small_Spill Small Spill in Hood: Contain, Absorb, Clean Spill->Small_Spill Small & Contained? Large_Spill Large Spill: Evacuate & Call EHS Spill->Large_Spill Large or Uncontained? Skin_Exposure Skin/Eye Exposure: Flush with Water (15 min) Exposure->Skin_Exposure Skin/Eye Inhalation Inhalation: Move to Fresh Air Exposure->Inhalation Inhalation Small_Spill->Segregate_Waste Seek_Medical Seek Immediate Medical Attention Large_Spill->Seek_Medical Skin_Exposure->Seek_Medical Inhalation->Seek_Medical

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.